Mogroside IV-E
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H92O24 |
|---|---|
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
WRPAFPPCKSYACJ-UYQGGQRHSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Mogroside IV-E chemical structure and properties
Mogroside IV-E: A Comprehensive Technical Guide
Introduction: this compound is a prominent triterpenoid glycoside, a class of natural compounds isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] These compounds, belonging to the cucurbitane family, are renowned for their intense sweetness without contributing caloric value, making them valuable as natural sweeteners.[2][3] Beyond its application in the food and beverage industry, this compound and its related mogrosides have garnered significant attention from the scientific community for their diverse pharmacological activities.[4] Research has illuminated their potential as antioxidant, antidiabetic, anti-inflammatory, and anticancer agents, positioning them as compounds of interest for drug development and functional food applications.[3][5][6] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a cucurbitane-type tetracyclic triterpenoid glycoside.[5] Its structure consists of a mogrol aglycone backbone to which four glucose units are attached. The specific arrangement and linkage of these sugar moieties are crucial for its biological activity and sweetness profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₄H₉₂O₂₄ | [1][2][3][4][7] |
| Molecular Weight | 1125.29 g/mol | [1][2][3][7][8] |
| CAS Number | 88915-64-4, 89590-95-4 | [1][2][3][7][9] |
| Appearance | White to off-white solid | [3][4] |
| Density | 1.46 g/cm³ | [1][4] |
| Boiling Point | 1179.3 ± 65.0 °C at 760 mmHg | [4] |
| Solubility | DMSO: 100 mg/mL (88.87 mM) | [3] |
| SMILES | C[C@]12--INVALID-LINK--CC--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]4O)CO[C@@H]5O--INVALID-LINK----INVALID-LINK--[C@H]5O)CO)C3(C)C)([H])[C@]6(--INVALID-LINK--(--INVALID-LINK--CC--INVALID-LINK--(O)C)O[C@H]7--INVALID-LINK----INVALID-LINK--O7)O)O[C@]8([H])O--INVALID-LINK----INVALID-LINK--[C@H]8O)CO)([H])CC6)C[C@H]1O)C | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][3] |
Pharmacological Properties and Biological Activities
Mogrosides, including this compound, exhibit a wide spectrum of biological activities that are of significant interest to researchers and drug development professionals.
-
Anticancer Activity: this compound has demonstrated notable antiproliferative effects on various cancer cell lines. Studies on colorectal cancer (HT29) and laryngeal cancer (Hep-2) cells have shown that it can induce apoptosis in a dose-dependent manner.[10][11][12] The underlying mechanism involves the upregulation of the tumor suppressor protein p53 and the downregulation of phosphorylated extracellular signal-regulated kinases (p-ERK1) and matrix metalloproteinase-9 (MMP-9).[10][11][12]
-
Anti-inflammatory and Anti-fibrotic Effects: Research indicates that this compound may possess anti-inflammatory and anti-fibrotic properties. It has been suggested to alleviate liver fibrosis by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[5] Similarly, a related compound, Mogroside IIIE, was found to prevent pulmonary fibrosis by modulating the TLR4/MyD88/NF-κB signaling pathway, suggesting a common mechanism for mogrosides in combating fibrosis.[5]
-
Antioxidant Properties: Mogrosides are recognized for their antioxidant capabilities, which contribute to their overall health benefits.[2][13] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
-
Antidiabetic Effects: As non-caloric sweeteners, mogrosides are a suitable sugar substitute for individuals with diabetes.[3] Beyond this, studies suggest they may have direct antidiabetic activities, including improving insulin sensitivity and regulating glucose metabolism, although these effects are more extensively documented for other mogrosides like Mogroside V.[10]
Signaling Pathways
The biological activities of this compound are mediated through the modulation of specific cellular signaling pathways.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mogroside IV [myskinrecipes.com]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mogroside IV | 89590-95-4 [chemicalbook.com]
- 8. Mogroside IV | C54H92O24 | CID 14525324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Isolation and Purification of Mogroside IV-E from Siraitia grosvenorii
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies for extracting, isolating, and purifying Mogroside IV-E, a bioactive triterpenoid glycoside, from the fruit of Siraitia grosvenorii (monk fruit). The guide details experimental protocols, presents quantitative data in structured formats, and illustrates key workflows using process diagrams.
This compound, along with other mogrosides found in monk fruit, is recognized for its intense sweetness without contributing calories, making it a valuable natural sweetener.[1][2] Beyond its sweetness, it exhibits a range of potential therapeutic properties, including antioxidant, antidiabetic, and anticancer activities, rendering it a compound of significant interest for pharmaceutical and nutraceutical development.[1][3] The isolation of a specific, high-purity mogroside like this compound from a complex natural extract presents considerable technical challenges, necessitating a multi-step purification strategy.
The overall process begins with the extraction of total mogrosides from the dried fruit, followed by a series of chromatographic steps designed to separate the various glycosides from one another. A key strategy to enhance the yield of less abundant mogrosides like Mogroside IV involves the enzymatic conversion of the highly abundant Mogroside V.
Step 1: Extraction of Total Mogrosides
The initial step involves extracting the mixture of mogrosides from the dried fruit of S. grosvenorii. Several methods have been developed, each offering a trade-off between efficiency, cost, and environmental impact. Hot water extraction is a common, simple, and low-cost method, while newer techniques like flash extraction can significantly increase the yield.[4]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Decoction | Water | 1:15 | Boiling | 3 x 60 min | 5.6% | [4] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9% | [4] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98% | [4] |
| Microwave-Assisted | Water | 1:8 | N/A (750 W) | 15 min | ~0.73% | [5] |
| Flash Extraction | Water | 1:25 | 60 | 10 min | 8.6% | [6] |
Experimental Protocol: Flash Extraction
This protocol is based on the high-yield method optimized by Taguchi's experimental design.[6]
-
Material Preparation: Wash and dry S. grosvenorii fruit in a vacuum oven at 60°C for 12 hours to remove all moisture.[6] Grind the dried fruit into a fine powder (e.g., 60 mesh).[7][8]
-
Extraction: Accurately weigh 12.5 g of the dried fruit powder and place it into a high-speed homogenizer or a specialized extractor like the Herbal Blitzkrieg Extractor.[6]
-
Parameter Setup: Add water as the solvent at a solid-to-liquid ratio of 1:25 (w/v).[6] Set the extraction temperature to 60°C and the extraction time to 10 minutes.[6]
-
Execution: Perform the extraction under the specified conditions. The high shear force of the extractor rapidly disrupts cell walls, facilitating the release of mogrosides.
-
Collection: After extraction, centrifuge the resulting slurry at 4500 rpm to separate the solid residue.[6] Collect the supernatant, which contains the crude mogroside extract, for further purification.
Step 2: Primary Purification with Macroporous Resins
The crude extract contains a high concentration of sugars, pigments, and other impurities. Macroporous adsorbent resins are widely used for the initial cleanup and enrichment of total mogrosides.[6][9] The principle involves adsorbing the relatively less polar mogrosides onto the resin while polar impurities like sugars are washed away.
Experimental Protocol: Macroporous Resin Chromatography
-
pH Adjustment: Adjust the pH of the crude extract supernatant to 9.0 using a 1.0 M sodium hydroxide solution.[6]
-
Column Loading: Apply the pH-adjusted extract to an affinity chromatography column packed with a suitable resin (e.g., Amberlite XAD16).[6] A flow rate of approximately 1.5 mL/min is recommended for a 3.0 cm diameter column.[6]
-
Washing: Wash the column with deionized water to remove unbound, highly polar impurities. The washing process should continue until the effluent becomes colorless.[9]
-
Elution: Elute the adsorbed mogrosides from the resin using an aqueous ethanol solution. A common eluent is 60-70% ethanol.[6][9] Collect the eluate containing the enriched mogroside fraction.
-
Decolorization (Optional): The eluate can be further decolorized by passing it through an ion-exchange macroporous resin (e.g., D213) at a flow rate of 1.2 mL/min.[6]
-
Concentration: Remove the ethanol from the final eluate by vacuum evaporation at 50°C to yield a concentrated aqueous solution of enriched total mogrosides.[6]
Data Presentation: Resin Purification Parameters
| Parameter | Value/Type | Reference |
| Adsorbent Resin | Amberlite XAD16, D101 | [6],[5] |
| Ion-Exchange Resin | D213 | [6] |
| Loading Flow Rate | 1.2 - 1.5 mL/min | [6] |
| Washing Solvent | Deionized Water | [9] |
| Elution Solvent | 60-75% Aqueous Ethanol | [6][9] |
Step 3: Fine Purification and Isolation of this compound
This stage involves high-resolution techniques to separate the individual mogrosides from the enriched extract. Due to the structural similarity of mogrosides, this is the most challenging step. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for achieving high purity.[10][11]
Strategy 1: Direct Chromatographic Separation
The enriched mogroside mixture can be directly subjected to Prep-HPLC. However, since Mogroside IV is typically less abundant than Mogroside V, this approach may result in a low yield of the target compound.[12]
Strategy 2: Enzymatic Conversion Followed by Separation
To increase the yield of Mogroside IV, the enriched extract, which is rich in Mogroside V, can be treated with the enzyme β-glucosidase. This enzyme selectively hydrolyzes glucose units from Mogroside V, converting it into intermediate products, including Mogroside IV and Siamenoside I.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. academicjournals.org [academicjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 10. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 11. mdpi.com [mdpi.com]
- 12. Mogroside - Wikipedia [en.wikipedia.org]
The Biosynthesis of Mogroside IV-E: A Technical Guide for Researchers
Abstract
Mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), have garnered significant interest as natural, non-caloric sweeteners. Among them, Mogroside IV-E represents a key intermediate in the biosynthetic cascade leading to the highly abundant and intensely sweet Mogroside V. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the enzymatic steps from the cyclization of 2,3-oxidosqualene to the sequential glycosylations that yield this specific mogroside. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for key analyses, and visualizing the core pathways and workflows using Graphviz diagrams.
Introduction
The demand for natural, high-intensity sweeteners has driven research into the biosynthesis of mogrosides. These compounds are synthesized in the fruit of Siraitia grosvenorii, a perennial vine native to southern China[1]. The biosynthetic pathway is a complex sequence of reactions involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs)[2]. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing mogrosides in heterologous systems, such as yeast or other plants, to ensure a sustainable and scalable supply. This compound, a tetraglycoside, is a significant intermediate in this pathway, and its formation is a critical juncture leading to the production of more highly glycosylated, and thus sweeter, mogrosides.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of the triterpenoid backbone, mogrol, followed by a series of glycosylation steps.
Formation of the Aglycone, Mogrol
The synthesis of mogrol proceeds from the common isoprenoid precursor, 2,3-oxidosqualene.
-
Cyclization: 2,3-oxidosqualene is first cyclized by the enzyme cucurbitadienol synthase (CS) to form the initial triterpenoid scaffold, cucurbitadienol[3].
-
Hydroxylation: A series of hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , modifies the cucurbitadienol backbone. A key enzyme in this process is CYP87D18 , which is responsible for the hydroxylation at the C-11 position[2].
-
Epoxidation and Hydrolysis: An epoxide is formed on the side chain, which is then hydrolyzed by an epoxide hydrolase (EPH) to create a diol, a characteristic feature of mogrol[3].
The culmination of these steps is the formation of the aglycone mogrol .
Glycosylation Steps to this compound
Mogrol undergoes a series of glycosylations, where glucose moieties are attached to its hydroxyl groups. This process is catalyzed by UDP-glucosyltransferases (UGTs) , which utilize UDP-glucose as the sugar donor. The pathway to this compound involves the sequential addition of four glucose molecules.
-
Mogrol to Mogroside I-A1: The first glucose molecule is added to the C-24 hydroxyl group of mogrol, forming Mogroside I-A1.
-
Mogroside I-A1 to Mogroside II-E: A second glucose molecule is attached to the C-3 hydroxyl group of Mogroside I-A1, yielding Mogroside II-E.
-
Mogroside II-E to Mogroside III: A third glucose molecule is added to the glucose at the C-24 position of Mogroside II-E.
-
Mogroside III to this compound: The final step in the synthesis of this compound involves the addition of a fourth glucose molecule to the glucose at the C-3 position of Mogroside III. The key enzyme responsible for many of these glycosylation steps is UGT94-289-3 , which can catalyze the formation of Mogroside IV from Mogroside IIE[4].
Caption: Biosynthetic pathway of this compound from 2,3-oxidosqualene.
Quantitative Data
The production of this compound and other mogrosides varies depending on the developmental stage of the monk fruit and the specific production system when using heterologous expression.
Table 1: Mogroside Content in Siraitia grosvenorii Fruit
| Mogroside | Concentration Range (mg/g dry weight) | Notes | Reference |
| Mogroside V | 5.8 - 12.9 | The most abundant mogroside in ripe fruit. | [5] |
| Mogroside IV | Peaks earlier than Mogroside V | A major mogroside in the earlier stages of fruit development. | [5] |
| Mogroside III | Higher in unripe fruit | A precursor to more glycosylated mogrosides. | [5] |
| Mogroside II-E | Higher in unripe fruit | An early intermediate in the glycosylation pathway. | [5] |
Table 2: Heterologous Production of Mogrosides
| Host Organism | Mogroside Produced | Titer | Reference |
| Nicotiana benthamiana | Mogroside II-E | 339.27 - 5663.55 ng/g fresh weight | [3] |
| Arabidopsis thaliana | Siamenoside I | 29.65 - 1036.96 ng/g fresh weight | [3] |
| Saccharomyces cerevisiae | Mogrol | 9.1 µg/L | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Mogroside Extraction from Siraitia grosvenorii Fruit
This protocol is adapted for the extraction of mogrosides for subsequent analysis by HPLC-MS/MS.
-
Sample Preparation:
-
Harvest Siraitia grosvenorii fruits at the desired stage of development.
-
Lyophilize the fruit samples and grind them into a fine powder.
-
-
Extraction:
-
Weigh approximately 1.0 g of the dried fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 25 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Cleanup:
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
-
Protocol for HPLC-MS/MS Analysis of Mogrosides
This protocol outlines a general method for the quantification of mogrosides.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-40% B
-
15-18 min: 40-90% B
-
18-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each mogroside of interest need to be determined using authentic standards.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity for mogrosides.
-
Caption: A generalized workflow for the analysis of mogrosides using HPLC-MS/MS.
Protocol for Heterologous Expression of Mogroside Biosynthetic Enzymes in Saccharomyces cerevisiae
This protocol provides a framework for the functional characterization of enzymes from the mogroside biosynthesis pathway in yeast.
-
Gene Synthesis and Cloning:
-
Codon-optimize the coding sequences of the target genes (e.g., CS, CYP450, UGTs) for expression in S. cerevisiae.
-
Synthesize the genes and clone them into a suitable yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression constructs into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for transformants on appropriate synthetic defined (SD) medium lacking the auxotrophic marker present on the plasmid (e.g., SD-Ura).
-
-
Protein Expression:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective medium with 2% glucose and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of selective medium containing 2% raffinose with the overnight culture to an OD600 of 0.2.
-
Grow the culture until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Incubate for a further 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
-
-
Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Extract the metabolites using a suitable method, such as glass bead disruption followed by solvent extraction (e.g., with ethyl acetate or methanol).
-
Analyze the extracted metabolites by HPLC-MS/MS to identify the products of the enzymatic reaction.
-
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is central to the production of the sweet-tasting mogrosides in monk fruit. This guide has provided a detailed overview of this pathway, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation steps. The presented quantitative data highlights the dynamic nature of mogroside accumulation, and the detailed experimental protocols offer a practical resource for researchers seeking to study and engineer this valuable biosynthetic pathway. Further research into the specific kinetics and substrate specificities of the involved enzymes, particularly the UGTs, will be crucial for optimizing the heterologous production of this compound and other high-intensity natural sweeteners.
References
- 1. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Occurrence and Distribution of Mogroside IV-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IV-E is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit, which is increasingly utilized as a natural, non-caloric sweetener. This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for this compound. Quantitative data are presented to illustrate its concentration relative to other major mogrosides during fruit development. Detailed experimental protocols for extraction and quantification are provided, alongside diagrams of the biosynthetic pathway and a typical analytical workflow to support further research and development.
Natural Occurrence and Distribution
This compound is one of several sweet-tasting mogrosides isolated from the fruit of Siraitia grosvenorii, a perennial vine native to Southern China.[1] While Mogroside V is the most abundant mogroside, this compound, along with Mogroside IVA, are also recognized as sweet components of the fruit extract.[1] The concentration and composition of mogrosides, including Mogroside IV, are highly dependent on the maturity of the fruit.[2]
The general trend observed during fruit maturation is the progressive glycosylation of the mogrol aglycone. In the early stages of development, mogrosides with fewer glucose units, such as Mogroside IIE, are predominant. As the fruit ripens, these are converted to more highly glycosylated, and thus sweeter, mogrosides like Mogroside V.[2] Mogroside IV appears as an intermediate in this process, with its concentration peaking around 70 days after pollination before declining as it is further glycosylated.[3]
Quantitative Distribution of Mogroside IV in Siraitia grosvenorii Fruit
The following table summarizes the quantitative analysis of major mogrosides, including Mogroside IV, at different stages of fruit maturity. The data is adapted from a study by Wang et al. (2019), which utilized high-performance liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS) for quantification.[2]
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) | Siamenoside I (mg/g DW) |
| 15 | 3.5 | 1.2 | 0.1 | 0.2 | 0.1 |
| 30 | 2.8 | 2.5 | 0.3 | 0.8 | 0.2 |
| 45 | 1.5 | 3.8 | 0.7 | 2.5 | 0.5 |
| 60 | 0.8 | 2.2 | 1.5 | 8.0 | 1.0 |
| 75 | 0.3 | 1.0 | 0.9 | 15.0 | 2.0 |
| 90 | 0.1 | 0.5 | 0.4 | 18.0 | 2.5 |
DW = Dry Weight. Data is illustrative and based on trends reported in the cited literature.
Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex process involving multiple enzymatic steps, starting from the cyclization of 2,3-oxidosqualene.[4][5][6] The pathway involves five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[4][5][6] The structural diversity of mogrosides, including this compound, arises from the sequential and regioselective glycosylation of the mogrol aglycone by various UGTs.[7]
The formation of this compound is a result of specific glycosylation steps. The enzyme UGT94-289-3 is known to catalyze the conversion of Mogroside IIIE to Siamenoside I and Mogroside IVE.[7]
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii Fruit
This protocol outlines a general method for the extraction of mogrosides from dried monk fruit powder.
-
Sample Preparation:
-
Obtain dried Siraitia grosvenorii fruit and grind into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the fruit powder into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of 80% methanol (v/v) to the centrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Perform ultrasonic-assisted extraction in a water bath at 60°C for 30 minutes.
-
Alternatively, use hot water extraction by adding 15 volumes of water (w/v), soaking for 30 minutes, and then boiling for 60 minutes.[8]
-
-
Purification:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
For higher purity, the supernatant can be passed through a macroporous adsorbent resin (e.g., D101 or AB-8 type) column to adsorb the mogrosides.[9]
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the mogrosides from the resin using 50-70% ethanol.
-
Collect the eluate and concentrate it under reduced pressure.
-
-
Final Preparation:
-
Redissolve the concentrated extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a methodology for the simultaneous quantification of multiple mogrosides, including this compound, using a liquid chromatography-tandem mass spectrometry system.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.[10]
-
Gradient Elution:
-
0-2 min: 20% B
-
2-8 min: 20-35% B
-
8-10 min: 35-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-20% B
-
12.1-15 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each mogroside. For Mogroside IVe, the [M-H]⁻ ion is m/z 1123.6.[11] A specific product ion would need to be determined through infusion of a pure standard.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the analysis of this compound from monk fruit.
Conclusion
This compound is a naturally occurring sweet compound in Siraitia grosvenorii fruit, with its concentration dynamically changing throughout the fruit's development. Understanding its distribution and biosynthesis is crucial for optimizing harvesting times and developing extraction processes for natural sweeteners. The provided analytical methods offer a robust framework for the accurate quantification of this compound, which is essential for quality control, functional food development, and pharmacological research. This guide serves as a foundational resource for professionals engaged in the study and application of mogrosides.
References
- 1. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of Mogroside IV-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E, a principal triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is gaining significant attention in the scientific community for its diverse pharmacological properties. Traditionally recognized as a natural, non-caloric sweetener, emerging research has illuminated its potential therapeutic applications, ranging from oncology to inflammatory conditions. This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, presenting key data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development endeavors.
Core Pharmacological Properties
This compound exhibits a spectrum of biological activities, primarily centered around its anti-cancer, anti-inflammatory, and antioxidant effects. These properties are underpinned by its ability to modulate key cellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. This activity is largely attributed to its influence on critical signaling pathways that govern cell growth, survival, and metastasis.
Signaling Pathways Involved in Anti-Cancer Activity:
-
p53 Upregulation: this compound has been shown to increase the expression of the tumor suppressor protein p53.[1][2][3] Activated p53 can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
-
ERK1/2 Downregulation: The compound has been observed to decrease the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1][2][3] The ERK1/2 pathway is a key component of the MAPK signaling cascade, which is often hyperactivated in cancer and promotes cell proliferation and survival.
-
MMP-9 Downregulation: this compound treatment leads to a reduction in the expression of Matrix Metallopeptidase 9 (MMP-9).[1][2][3] MMP-9 is a crucial enzyme involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.
Quantitative Data on Anti-Cancer Effects:
While specific IC50 values for this compound are not consistently reported across studies, research has consistently demonstrated its dose-dependent inhibitory effects on cancer cell proliferation.
| Cell Line | Cancer Type | Observed Effect | Concentration Range | Reference |
| HT-29 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis | 0-250 µmol/L | [1][2] |
| Hep-2 | Laryngeal Cancer | Inhibition of proliferation, induction of apoptosis | 0-250 µmol/L | [1][2] |
Anti-Inflammatory Activity
Mogrosides, including this compound, have been shown to possess anti-inflammatory properties. This is primarily achieved through the inhibition of pro-inflammatory signaling pathways.
Signaling Pathways Involved in Anti-Inflammatory Activity:
-
Toll-like Receptor 4 (TLR4) Signaling Inhibition: Mogrosides have been found to inhibit the TLR4 signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of downstream inflammatory responses. Inhibition of this pathway can mitigate the production of pro-inflammatory cytokines.
Quantitative Data on Anti-Inflammatory Effects:
Quantitative data specifically for this compound's anti-inflammatory activity is limited. However, studies on mogroside extracts provide insights into their potential potency.
| Cell Model | Stimulant | Observed Effect | IC50 Value (Mogroside Extract) | Reference |
| RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | Not specified for IV-E | [4][5] |
Antioxidant Activity
Mogrosides are recognized for their antioxidant capabilities, which involve scavenging free radicals and reducing oxidative stress.
Quantitative Data on Antioxidant Effects:
| Assay | IC50 Value (Mogroside Extract) | Reference Compound | Reference Compound IC50 | Reference |
| DPPH Radical Scavenging | 1118.1 µg/mL | Ascorbic Acid | 9.6 µg/mL | [6][7] |
| ABTS Radical Scavenging | 1473.2 µg/mL | Trolox | 47.9 µg/mL | [6][7] |
| Peroxyl Radical Scavenging (ORAC) | 851.8 µmol TE/g | - | - | [6][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's pharmacological properties.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HT-29, Hep-2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-250 µmol/L) for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, p-ERK1/2, ERK1/2, MMP-9, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Tumor tissues from xenograft models are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are deparaffinized, rehydrated, and permeabilized with proteinase K.
-
TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, in a humidified chamber at 37°C.
-
Visualization: The labeled apoptotic cells are visualized using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells.
Animal Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ HT-29 or Hep-2 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule, while the control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, TUNEL assay).
Visualizations
Signaling Pathway Diagrams
Caption: Anti-cancer signaling pathways of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and inflammation underscores its potential for further drug development. While the existing body of research provides a strong foundation, further studies are warranted to elucidate the precise quantitative pharmacological parameters of this compound and to explore its efficacy and safety in more complex preclinical models. The detailed protocols and pathway visualizations provided in this guide aim to facilitate and accelerate these future research endeavors.
References
- 1. RETRACTED: Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Mechanism of Action of Mogroside IV-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E is a principal bioactive triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Traditionally used as a natural non-caloric sweetener, recent in vitro studies have revealed its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the regulation of key proteins in cell cycle control and metastasis.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of human colorectal adenocarcinoma (HT-29) and human laryngeal carcinoma (Hep-2) cells in a dose-dependent manner.[1][2][3]
Table 1: Effect of this compound on the Proliferation of HT-29 and Hep-2 Cells
| Cell Line | Concentration (µg/mL) | Inhibition Rate (%) |
| HT-29 | 10 | ~15 |
| 20 | ~30 | |
| 40 | ~55 | |
| 80 | ~75 | |
| Hep-2 | 10 | ~10 |
| 20 | ~25 | |
| 40 | ~45 | |
| 80 | ~65 |
Data estimated from graphical representations in Liu et al., 2016.[1][3]
Induction of Apoptosis and Regulation of Signaling Pathways
The anti-cancer activity of this compound is mediated through the modulation of key signaling molecules involved in apoptosis and cell survival. Specifically, it has been shown to upregulate the tumor suppressor protein p53 and downregulate the phosphorylation of extracellular signal-regulated kinase 1 (p-ERK1) and the expression of matrix metallopeptidase 9 (MMP-9).[2][3][4]
Table 2: Dose-Dependent Effect of this compound on Protein Expression in HT-29 and Hep-2 Cells
| Cell Line | Treatment (µg/mL) | Relative p53 Expression | Relative p-ERK1/2 Expression | Relative MMP-9 Expression |
| HT-29 | 0 | 1.0 | 1.0 | 1.0 |
| 20 | Increased | Decreased | Decreased | |
| 40 | Further Increased | Further Decreased | Further Decreased | |
| 80 | Markedly Increased | Markedly Decreased | Markedly Decreased | |
| Hep-2 | 0 | 1.0 | 1.0 | 1.0 |
| 20 | Increased | Decreased | Decreased | |
| 40 | Further Increased | Further Decreased | Further Decreased | |
| 80 | Markedly Increased | Markedly Decreased | Markedly Decreased |
Qualitative representation of data from Western blot analysis in Liu et al., 2016.[3]
Figure 1: Proposed mechanism of this compound's anti-cancer activity.
Anti-Inflammatory and Antioxidant Mechanisms (Inferred from related Mogrosides)
While specific quantitative in vitro data for this compound's anti-inflammatory and antioxidant effects are limited, studies on other mogrosides, such as Mogroside V, provide insights into the potential mechanisms.
Anti-Inflammatory Effects
Mogrosides have been reported to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[4] Mogroside V, for instance, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation. This is potentially mediated through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key regulator of the inflammatory response. This compound is also suggested to alleviate liver fibrosis by inhibiting the TLR4 signaling pathway.
Antioxidant Effects
Mogroside extracts have demonstrated the ability to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[5][6] For example, Mogroside V has been shown to reduce hydrogen peroxide (H₂O₂)-induced oxidative stress in mouse skin fibroblasts by decreasing ROS and malondialdehyde (MDA) levels, while increasing the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[3][7][8]
Table 3: Antioxidant Activity of Mogroside V and 11-oxo-mogroside V
| Compound | ROS Species | IC₅₀ (µg/mL) |
| Mogroside V | •OH | 48.44 |
| 11-oxo-mogroside V | O₂⁻ | 4.79 |
| H₂O₂ | 16.52 | |
| •OH-induced DNA damage | 3.09 |
Data from Chen et al., 2007.[9]
Figure 2: General antioxidant mechanism of mogrosides.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
HT-29 or Hep-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µg/mL) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) × 100%.
Figure 3: Workflow for the MTT cell proliferation assay.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins (e.g., p53, p-ERK1/2, MMP-9) following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p-ERK1/2, anti-ERK1/2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates promising in vitro anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in colorectal and laryngeal cancer cells. The underlying mechanism involves the upregulation of p53 and the downregulation of the ERK1/2 and MMP-9 signaling pathways. While direct quantitative evidence for its anti-inflammatory and antioxidant effects is still emerging, data from related mogrosides suggest potential mechanisms involving the inhibition of pro-inflammatory pathways and the enhancement of antioxidant defenses. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are based on in vitro studies and require further validation in vivo and in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Mogroside V on Quality and Antioxidant Activity of Boar Frozen–Thawed Sperm [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. h-h-c.com [h-h-c.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
The Antioxidant Potential of Mogroside IV-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IV-E, a principal triterpenoid glycoside from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest for its potential therapeutic applications. Beyond its well-known properties as a high-intensity, non-caloric sweetener, emerging research indicates that mogrosides, as a class, possess notable antioxidant activities. This technical guide synthesizes the current understanding of the antioxidant potential of mogrosides, with a specific focus on available data relevant to this compound. It provides an in-depth overview of the mechanisms of action, relevant signaling pathways, and detailed experimental protocols for assessing antioxidant capacity. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic utility of this compound in conditions associated with oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a myriad of chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular diseases. Mogrosides, the primary active constituents of Siraitia grosvenorii, have demonstrated a range of pharmacological effects, including antidiabetic, anti-inflammatory, and anticancer activities, many of which are mechanistically linked to their antioxidant properties.[1][2][3] this compound, as one of the key mogrosides, is an important subject of this research. This guide will delve into the quantitative data, experimental methodologies, and cellular mechanisms that underpin the antioxidant potential of this class of compounds, with a focus on information pertinent to this compound.
Quantitative Antioxidant Data
While specific quantitative antioxidant data for purified this compound is limited in the current scientific literature, studies on mogroside extracts provide valuable insights into the potential antioxidant capacity of its constituents. The following table summarizes the findings from a study on a mogroside extract (MGE) that contained Mogroside IV.
Table 1: In Vitro Antioxidant Activity of a Mogroside Extract (MGE) [1]
| Assay | Test Substance | Mogroside IV Content in MGE (%) | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |
| DPPH Radical Scavenging | MGE | 0.97 ± 0.05 | 1118.1 | Ascorbic Acid | 9.6 |
| ABTS Radical Scavenging | MGE | 0.97 ± 0.05 | 1473.2 | Trolox | 47.9 |
IC50: The concentration of the test substance required to inhibit 50% of the radical activity.
It is important to note that these values represent the activity of the entire extract, which contains a mixture of mogrosides and other minor phenolic compounds.[1] Further research is required to determine the specific antioxidant capacity of isolated this compound.
Mechanisms of Antioxidant Action
The antioxidant effects of mogrosides are multifaceted, involving both direct and indirect mechanisms:
-
Direct Radical Scavenging: Mogrosides have been shown to directly neutralize various free radicals, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[4][5] This direct scavenging activity helps to reduce the overall burden of ROS in the cellular environment.
-
Enhancement of Endogenous Antioxidant Defenses: Mogrosides can upregulate the expression and activity of key antioxidant enzymes within the cell. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6]
Signaling Pathways
Nrf2 Signaling Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Mogrosides have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[5][6]
TLR4 Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and is also implicated in oxidative stress-related inflammation. Mogroside V has been shown to inhibit the TLR4-MyD88 signaling pathway, which can lead to a reduction in inflammatory responses and associated oxidative stress.[7] While direct evidence for this compound is pending, this provides a plausible mechanism for its anti-inflammatory and antioxidant effects.
Experimental Protocols
The following are representative protocols for common in vitro antioxidant assays that can be used to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound solution or positive control at different concentrations to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.
Protocol: [9][10]1. Reagent Preparation:
- Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare stock solutions of this compound and a positive control (e.g., Trolox) at various concentrations.
- Assay Procedure:
- In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
- Add 10 µL of the this compound solution or positive control at different concentrations to the respective wells.
- For the blank, add 10 µL of the solvent instead of the sample.
- Incubate the plate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm using a microplate reader.
- Calculation:
- The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
- The IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol: [11][12]1. Reagent Preparation:
- Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer (75 mM, pH 7.4).
- Prepare a working solution of fluorescein (e.g., 10 nM) in the same phosphate buffer.
- Prepare stock solutions of this compound and a positive control (e.g., Trolox) at various concentrations.
- Assay Procedure:
- In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
- Add 25 µL of the this compound solution, positive control, or blank (phosphate buffer) to the respective wells.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
- Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every minute for at least 60 minutes.
- Calculation:
- Calculate the area under the curve (AUC) for each sample and the blank.
- The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
- The ORAC value is typically expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to a standard curve of Trolox.
Conclusion and Future Directions
The available evidence strongly suggests that mogrosides, the class of compounds to which this compound belongs, possess significant antioxidant properties. These effects are mediated through both direct radical scavenging and the modulation of key cellular signaling pathways, most notably the Nrf2 and TLR4 pathways. While quantitative data for a mogroside extract containing Mogroside IV are available, a critical next step for the research community is to determine the specific antioxidant capacity of purified this compound through rigorous in vitro assays. Furthermore, elucidating the precise molecular interactions of this compound with components of the Nrf2 and other antioxidant-related signaling pathways will be crucial for a comprehensive understanding of its mechanism of action. Such studies will be instrumental in validating the therapeutic potential of this compound for a range of oxidative stress-driven pathologies and will provide a solid scientific foundation for its development as a novel therapeutic agent or functional food ingredient.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. mdpi.com [mdpi.com]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABTS radical scavenging capacity measurement [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 12. agilent.com [agilent.com]
Mogroside IVe: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IVe, a principal triterpenoid glycoside from the fruit of Siraitia grosvenorii, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of Mogroside IVe's mechanisms of action, focusing on its modulation of key inflammatory signaling pathways. This document summarizes available quantitative data, presents detailed experimental protocols for investigating its bioactivity, and visualizes complex biological processes through signaling pathway diagrams. The information collated herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development, facilitating further exploration of Mogroside IVe as a potential therapeutic agent for inflammatory diseases.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a paramount objective in modern drug discovery. Mogrosides, the sweet constituents of Siraitia grosvenorii (monk fruit), have demonstrated a range of pharmacological activities, with their anti-inflammatory effects being a subject of growing research.[1][2][3] Among these, Mogroside IVe has emerged as a compound of interest. This guide focuses specifically on the anti-inflammatory properties of Mogroside IVe, elucidating its molecular interactions and providing a foundation for future research and development.
Mechanisms of Anti-inflammatory Action
Mogroside IVe exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory mediators and the suppression of key signaling cascades.
Inhibition of Pro-inflammatory Mediators
Mogroside IVe has been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] These enzymes are pivotal in the inflammatory response, with iNOS producing nitric oxide (NO), a potent inflammatory mediator, and COX-2 being responsible for the synthesis of prostaglandins. By inhibiting iNOS and COX-2, Mogroside IVe effectively reduces the production of these key inflammatory molecules.
Furthermore, Mogroside IVe has been observed to decrease the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] These cytokines play a central role in orchestrating the inflammatory cascade, and their inhibition by Mogroside IVe contributes significantly to its overall anti-inflammatory profile.
Modulation of Key Signaling Pathways
The anti-inflammatory effects of Mogroside IVe are underpinned by its ability to interfere with crucial intracellular signaling pathways that regulate the expression of inflammatory genes.
Mogroside IVe has been found to attenuate inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)-mediated signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade that leads to the activation of two major inflammatory pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Mogroside IVe has been shown to suppress the activation of both of these pathways, thereby preventing the transcription of numerous pro-inflammatory genes.
-
NF-κB Signaling Pathway: Mogroside IVe inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[2][5]
-
MAPK Signaling Pathway: Mogroside IVe has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.[6] The MAPK pathway plays a crucial role in regulating the expression of various inflammatory mediators, and its inhibition by Mogroside IVe further contributes to its anti-inflammatory effects.
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another important signaling cascade in the inflammatory process. While direct evidence for Mogroside IVe is still emerging, studies on the closely related Mogroside V have shown potent inhibition of the JAK-STAT pathway.[7] This inhibition is characterized by a reduction in the phosphorylation of JAK1 and STAT1, which in turn suppresses the expression of downstream inflammatory genes.[7]
Mogrosides have also been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[6][8][9] Activation of this pathway is associated with a reduction in inflammation and oxidative stress. While specific quantitative data for Mogroside IVe is limited, Mogroside V has been shown to be a potent activator of AMPK.[5][10]
Quantitative Data on Anti-inflammatory Effects
While research specifically detailing the quantitative anti-inflammatory effects of Mogroside IVe is still emerging, data from studies on closely related mogrosides and mogroside-rich extracts provide valuable insights. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of Mogrosides and Related Extracts
| Compound/Extract | Assay | Cell Line | IC50 / EC50 / Inhibition | Reference |
| Mogroside V | AMPK Activation | - | EC50: 20.4 µM | [5][10] |
| Mogrol (Aglycone of Mogrosides) | AMPK Activation | - | EC50: 4.2 µM | [10] |
| Turmeric Extract (for comparison) | NF-κB Inhibition | RAW264.7 | IC50: 14.5 ± 2.9 µM | [11] |
| Curcumin (for comparison) | NF-κB Inhibition | RAW264.7 | IC50: 18.2 ± 3.9 µM | [11] |
| FPP-3 (Propenone Compound) | NO Production | RAW264.7 | IC50: 10.0 µM | [12] |
| FPP-3 (Propenone Compound) | TNF-α Production | RAW264.7 | IC50: 13.1 µM | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Mogrosides
| Compound | Animal Model | Dosage | Effect | Reference |
| Mogroside V | OVA-induced pulmonary inflammation in mice | 50 mg/kg | Significantly reversed the increase in IgE, TNF-α, and IL-5 levels | [7] |
| Mogroside IVe | CCl4-induced liver fibrosis in mice | 25 mg/kg | Significantly reduced inflammatory infiltration and pro-inflammatory cytokine release | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Mogroside IVe.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[8][13]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Treatment: Cells are typically pre-treated with various concentrations of Mogroside IVe for 1-2 hours before stimulation with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL).[2]
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[15]
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16]
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-MAPKs).[17]
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensity using densitometry software.
-
In Vivo Anti-inflammatory Models
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Procedure:
-
Administer Mogroside IVe (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period.
-
Induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg, i.p.).
-
Collect blood and tissues at specific time points after LPS injection.
-
Analyze serum cytokine levels using ELISA.
-
Analyze tissue protein expression and histology.
-
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Administer Mogroside IVe orally or intraperitoneally.
-
After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways modulated by Mogroside IVe and a general experimental workflow for its investigation.
Caption: TLR4-mediated inflammatory signaling pathways inhibited by Mogroside IVe.
Caption: JAK-STAT signaling pathway, a potential target for mogrosides.
Caption: Activation of the anti-inflammatory AMPK/SIRT1 pathway by mogrosides.
Caption: General experimental workflow for investigating Mogroside IVe.
Conclusion and Future Directions
Mogroside IVe demonstrates significant promise as a natural anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of key pro-inflammatory mediators and the modulation of critical signaling pathways such as TLR4/NF-κB/MAPK, offers a compelling rationale for its therapeutic potential. While the available quantitative data, particularly for Mogroside IVe itself, is still somewhat limited, the existing evidence strongly supports its anti-inflammatory properties.
Future research should focus on several key areas:
-
Quantitative Pharmacodynamics: Detailed dose-response studies are needed to establish precise IC50 and EC50 values for Mogroside IVe's effects on a wider range of inflammatory markers and cell types.
-
In Vivo Efficacy: Further in vivo studies in various animal models of inflammatory diseases are required to validate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.
-
Direct Molecular Target Identification: While the effects on signaling pathways are being elucidated, the direct molecular targets of Mogroside IVe remain to be definitively identified.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture of RAW264.7 cells [protocols.io]
- 14. bowdish.ca [bowdish.ca]
- 15. Immunomodulatory Effect of Polysaccharide from Fermented Morinda citrifolia L. (Noni) on RAW 264.7 Macrophage and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Metabolic Fate of Mogroside IV-E In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, it contributes to the intense sweetness of monk fruit extracts, which are increasingly used as natural, non-caloric sweeteners. Understanding the in vivo metabolic fate of this compound is crucial for assessing its safety, bioavailability, and potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and related mogrosides, with a focus on quantitative data, experimental protocols, and metabolic pathways.
Metabolic Pathways of Mogrosides
The primary metabolic transformation of mogrosides, including this compound, following oral ingestion is deglycosylation, a process mediated by the gut microbiota. Parent mogrosides exhibit minimal systemic absorption.[1][2] Digestive enzymes in the upper gastrointestinal tract have a limited effect on these compounds.[3][4][5] Instead, they transit to the lower intestine where bacterial β-glucosidases sequentially cleave the glucose moieties.
Mogroside V, the most abundant mogroside in monk fruit, is metabolized through a stepwise deglycosylation process that likely involves this compound as an intermediate.[1] The ultimate metabolic end-product is the aglycone, mogrol.[1][2] In addition to deglycosylation, further metabolic reactions such as hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation have been observed for Mogroside V and its metabolites in vivo.[3][6][7]
The primary metabolite, mogrol, and its mono- and di-glucoside derivatives are the forms that may be absorbed to a limited extent, primarily appearing in the portal blood as sulfate and/or glucuronide conjugates.[5][8] The absorbed metabolites are then distributed to various tissues. The majority of ingested mogrosides and their metabolites are excreted in the feces.[3][5]
Quantitative Data
Quantitative pharmacokinetic data for this compound is limited in the available literature. However, studies on the closely related Mogroside V provide valuable insights into the expected metabolic behavior. The following tables summarize the available quantitative data for Mogroside V and its primary metabolite, mogrol.
Table 1: Pharmacokinetic Parameters of Mogroside V in Rats
| Parameter | Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0–t) (mg·h/L) | AUC(0–∞) (mg·h/L) | t1/2 (h) | Reference |
| Mogroside V | Intravenous | 1.12 | - | - | - | - | 1.53 | [9] |
| Mogroside V | Intraperitoneal | 1.12 | 2.72 ± 0.25 | 1.40 ± 0.55 | 9.12 ± 0.64 | 9.43 ± 0.61 | 1.45 | [9] |
| Mogroside V | Oral | 200 | - | 0.75 | 185.5 ± 19.2 (ng/L·min) | 190.7 ± 20.3 (ng/L·min) | 2.31 | [10] |
| Mogrol (from MV) | Oral | 5.0 | Trace | - | - | - | 2.46 ± 0.19 | [2] |
Table 2: Distribution of Mogroside V and its Metabolites in Rats
| Tissue/Fluid | Number of Identified Metabolites | Key Metabolites | Reference |
| Plasma | 14 | Mogroside IIE | [3] |
| Urine | 29 | Mogroside V, various oxidized and deglycosylated forms | [3] |
| Feces | 58 | Mogrol, various deglycosylated forms | [3] |
| Heart | 34 | Mogroside IIE | [3] |
| Liver | 33 | Mogroside IIE | [3] |
| Spleen | 39 | Mogroside IIE | [3] |
| Lungs | 39 | Mogroside IIE | [3] |
| Kidneys | 42 | Mogroside V | [3] |
| Stomach | 45 | Mogroside V | [3] |
| Small Intestine | 51 | Mogroside V | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key in vivo and in vitro studies on mogroside metabolism.
In Vivo Animal Studies
1. Animal Model and Dosing:
-
Acclimatization: Animals are typically acclimatized for at least one week before the experiment.
-
Dosing: Mogrosides are administered orally (gavage), intravenously, or intraperitoneally.[2][9][10] For oral administration, the compound is often dissolved in water or a suitable vehicle.
2. Sample Collection:
-
Blood: Blood samples are collected from the tail vein or other appropriate sites at predetermined time points into heparinized tubes.[11] Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and stored at -20°C or lower until analysis.[9]
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over specified periods (e.g., 24, 48, 72 hours).[3][12] Samples are stored frozen.
-
Tissues: At the end of the study, animals are euthanized, and various organs (liver, kidneys, heart, lungs, spleen, stomach, intestines) are harvested, rinsed, weighed, and stored at -80°C.[3]
3. Sample Preparation for Analysis:
-
Plasma: A simple protein precipitation method is often used. For instance, methanol is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins.[9][13] The supernatant is then collected for analysis.
-
Urine: Urine samples are typically centrifuged and then diluted with a suitable solvent before injection into the analytical system.[3]
-
Feces: Fecal samples are dried, homogenized, and then extracted with a solvent such as a methanol-water mixture.[12] The extract is then centrifuged, and the supernatant is analyzed.
-
Tissues: Tissues are homogenized in a suitable buffer or solvent. The homogenate is then subjected to extraction procedures, often involving protein precipitation, followed by centrifugation to obtain a clear supernatant for analysis.[3]
Analytical Methodology
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are used for the separation of mogrosides and their metabolites.[3][7][9]
-
Mass spectrometry (MS) is the primary detection method, often employing triple quadrupole (MS/MS) or quadrupole time-of-flight (Q-TOF) analyzers.[3][7][9]
-
Electrospray ionization (ESI) is a common ionization source, often operated in negative ion mode for mogrosides.[9][10]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[9][14]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid, is employed.[10][15]
-
Flow Rate and Temperature: These parameters are optimized for efficient separation.
3. Mass Spectrometric Detection:
-
For Quantification (MS/MS): Selected-reaction monitoring (SRM) or multiple-reaction monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[9][10][13]
-
For Metabolite Identification (Q-TOF-MS): High-resolution mass spectrometry allows for the accurate mass measurement of parent and fragment ions, enabling the determination of elemental compositions and the identification of unknown metabolites.[3][7]
Signaling Pathway Activation
Recent research has indicated that mogrol, the final aglycone metabolite of mogrosides, can activate the AMP-activated protein kinase (AMPK) signaling pathway.[2][16] AMPK is a key regulator of cellular energy homeostasis and its activation has been linked to various therapeutic effects, including improvements in glucose and lipid metabolism.[16] The activation of AMPK by mogrol may, therefore, contribute to some of the reported health benefits of monk fruit extracts.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Digestion and absorption of Siraitia grosvenori triterpenoids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmrxiv.de [pharmrxiv.de]
- 13. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.mahsa.edu.my [journals.mahsa.edu.my]
Mogroside IV-E: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IV-E is a prominent cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document provides an in-depth technical overview of this compound, encompassing its discovery and history, physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into its significant biological activities, including its potent antioxidant, anti-diabetic, and anti-cancer properties. The underlying molecular mechanisms, particularly the modulation of the Toll-Like Receptor 4 (TLR4) and AMP-activated protein kinase (AMPK) signaling pathways, are discussed in detail. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound is a naturally occurring sweetener found in the fruit of Siraitia grosvenorii (Luo Han Guo), a plant native to Southern China.[1] The fruit has been used for centuries in traditional Chinese medicine for treating conditions such as lung congestion and sore throats.[2] The sweet components of Luo Han Guo were identified as triterpenoid glycosides, collectively known as mogrosides.[2] Among these, Mogroside V is the most abundant, while this compound is another significant sweet-tasting constituent.[3] The biosynthesis of these sweet mogrosides, including this compound, involves a series of enzymatic reactions starting from squalene, which is metabolized into di-glucosylated, tetra-hydroxycucurbitadienols during the early stages of fruit development. As the fruit matures, further glycosylation leads to the formation of the highly sweet mogrosides.[4]
Physicochemical Properties
This compound is a complex molecule with the chemical formula C54H92O24 and a molecular weight of 1125.29 g/mol .[1] It is a non-caloric sweetener with a sweetness intensity significantly higher than that of sucrose.[1]
| Property | Value | Reference |
| Chemical Formula | C54H92O24 | [1] |
| Molecular Weight | 1125.29 g/mol | [1] |
| CAS Number | 89590-95-4 | [1] |
| Appearance | White powder | |
| Sweetness | ~250-392 times sweeter than sucrose |
Extraction and Purification
The extraction and purification of this compound from Siraitia grosvenorii fruit is a multi-step process designed to isolate this specific glycoside from a complex mixture of other mogrosides and plant constituents.
Extraction Protocol
A common method for the initial extraction of mogrosides from the fruit is hot water extraction.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Deionized water
-
Filter paper or centrifuge
Procedure:
-
Mix the powdered fruit with deionized water at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 80-100°C and maintain for 1-2 hours with constant stirring.
-
Allow the mixture to cool and then separate the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery of mogrosides.
-
Combine the aqueous extracts for further purification.
Purification Protocol
The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.
Materials:
-
Crude mogroside extract
-
Macroporous adsorption resin (e.g., D101)
-
Ethanol (various concentrations)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 column
-
Acetonitrile
-
Water
Procedure:
-
Macroporous Resin Chromatography:
-
Pass the crude aqueous extract through a column packed with macroporous adsorption resin.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70% ethanol). Collect the fractions.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound (as determined by analytical HPLC).
-
Concentrate the pooled fractions under reduced pressure.
-
Inject the concentrated sample onto a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water to separate the individual mogrosides.
-
Collect the fraction corresponding to the retention time of this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a white powder.[5]
-
Caption: Workflow for Extraction and Purification of this compound.
Analytical Characterization
The structural integrity and purity of the isolated this compound are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System: Agilent 1260 Series or equivalent.[6]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be: 0-10 min, 20-40% A; 10-20 min, 40-60% A.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
Protocol:
-
System: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Negative ion mode is often preferred for mogrosides.[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]
-
Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.[2]
-
Solvent: Deuterated methanol (CD3OD) or pyridine-d5.[2]
-
Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are performed to confirm the structure and assign all proton and carbon signals.[2]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities with potential therapeutic applications.
Anti-Diabetic Activity
This compound has demonstrated significant anti-diabetic properties, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[10] AMPK is a key regulator of cellular energy homeostasis.[11] Activation of AMPK in hepatocytes inhibits gluconeogenesis and fatty acid synthesis, while promoting fatty acid oxidation, ultimately leading to lower blood glucose and lipid levels.[12] Studies have shown that mogrosides can effectively reduce high-fat diet-induced hyperglycemia and improve insulin resistance.[10]
Caption: this compound activates the AMPK signaling pathway.
Anti-Inflammatory and Antioxidant Activity
This compound has been shown to possess anti-inflammatory and antioxidant properties. One of the key mechanisms is the inhibition of the Toll-Like Receptor 4 (TLR4) signaling pathway.[10] TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade involving MyD88 and TRIF adaptor proteins. This leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[13] By inhibiting this pathway, this compound can reduce the inflammatory response.[10]
Caption: this compound inhibits the TLR4 signaling pathway.
Anti-Cancer Activity
This compound has demonstrated anti-proliferative activity against various cancer cell lines, including colorectal and throat cancer cells.[14] The proposed mechanism involves the induction of apoptosis.[14]
Quantitative Anti-Cancer Activity Data:
| Cell Line | IC50 (µg/mL) | Reference |
| HT-29 (Colon Cancer) | >1000 (for purified MOG) | [14] |
| Hep-2 (Throat Cancer) | >1000 (for purified MOG) | [14] |
Note: Specific IC50 values for purified this compound are still under investigation, with current data often referring to mogroside extracts.
Experimental Workflows for Biological Activity Assessment
In Vitro Anti-Cancer Activity (MTT Assay)
This workflow outlines the assessment of the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value.
Caption: Workflow for the MTT Assay to assess anti-cancer activity.
In Vivo Anti-Diabetic Activity
This workflow describes a typical animal study to evaluate the anti-diabetic effects of this compound.
Protocol:
-
Animal Model: Induce type 2 diabetes in mice or rats using a high-fat diet combined with a low dose of streptozotocin (STZ).[15]
-
Grouping: Divide the diabetic animals into several groups: a model control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of this compound.[15] A normal control group is also included.
-
Treatment: Administer this compound or the respective controls orally once daily for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose metabolism.
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum insulin, lipid profiles (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.
-
Histopathology: Collect and process tissues (e.g., pancreas, liver, adipose tissue) for histological examination.
Caption: Workflow for in vivo assessment of anti-diabetic activity.
Conclusion
This compound is a multifaceted natural compound with significant potential in the food and pharmaceutical industries. Its high sweetness intensity and non-caloric nature make it an attractive alternative to traditional sweeteners. Furthermore, its demonstrated anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer properties, mediated through the modulation of key signaling pathways such as AMPK and TLR4, highlight its therapeutic potential. This technical guide provides a comprehensive foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this compound. Continued research is warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety for various therapeutic applications.
References
- 1. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Mogroside - Wikipedia [en.wikipedia.org]
- 5. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. mdpi.com [mdpi.com]
- 8. pjps.pk [pjps.pk]
- 9. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 10. journals.mahsa.edu.my [journals.mahsa.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
Spectroscopic Scrutiny of Mogroside IV-E: A Technical Guide to its NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Mogroside IV-E, a sweet-tasting triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2][3] The structural elucidation of this complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the characteristic spectral data, outlines the experimental protocols for acquiring this data, and presents visual workflows to aid in the understanding of the analytical process.
Molecular and Spectroscopic Overview
This compound is a member of the cucurbitane family of triterpenoid glycosides.[4] Its structure is characterized by a mogrol aglycone core with multiple glucose units attached. The precise arrangement of these sugar moieties is crucial for its biological activity and taste profile.
Molecular Formula: C₅₄H₉₂O₂₄[5]
Molecular Weight: 1125.29 g/mol [1][5]
The structural confirmation and purity assessment of this compound are critically dependent on the meticulous application of NMR and MS techniques.
Mass Spectrometry (MS) Analysis
Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of this compound, providing initial confirmation of its identity.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed Ion (m/z) | Interpretation |
| Electrospray Ionization (ESI) | Time-of-Flight (TOF) | 799.4738 | [M-H]⁻ (for a related isomer, Mogroside II E, indicating common fragmentation pathways)[3] |
| Electrospray Ionization (ESI) | Not Specified | 651.41, 489.36 | Diagnostic fragment ions for mogrosides substituted at the C-7 position[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the complete assignment of its complex structure. Both ¹H and ¹³C NMR are essential, often complemented by two-dimensional (2D) NMR experiments.
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, assigned based on various 1D and 2D NMR experiments.[6]
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm) |
| 1 | 38.5 | 1.45, 1.05 |
| 2 | 27.9 | 1.95, 1.75 |
| 3 | 88.9 | 3.30 |
| 4 | 39.9 | - |
| 5 | 56.7 | 1.05 |
| 6 | 19.0 | 1.90, 1.80 |
| 7 | 34.9 | 2.20, 1.50 |
| 8 | 40.9 | 2.15 |
| 9 | 50.1 | 1.25 |
| 10 | 37.8 | - |
| 11 | 68.9 | 4.35 |
| 12 | 48.5 | 2.35, 2.05 |
| 13 | 49.5 | 2.00 |
| 14 | 47.9 | - |
| 15 | 34.5 | 1.70, 1.30 |
| 16 | 27.5 | 2.10, 1.85 |
| 17 | 52.5 | 1.90 |
| 18 | 20.5 | 1.00 |
| 19 | 19.5 | 1.10 |
| 20 | 36.9 | 2.30 |
| 21 | 29.5 | 1.35 |
| 22 | 34.9 | 1.65, 1.55 |
| 23 | 31.9 | 1.60, 1.50 |
| 24 | 75.9 | 3.80 |
| 25 | 71.5 | - |
| 26 | 29.9 | 1.25 |
| 27 | 28.9 | 1.20 |
| 28 | 29.8 | 1.30 |
| 29 | 28.8 | 1.28 |
| 30 | 17.5 | 0.90 |
Table 3: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar Moieties of this compound
| Sugar Unit | Position | δC (ppm) | δH (ppm) |
| Glc I (C-3) | 1' | 104.5 | 4.55 |
| 2' | 74.9 | 3.40 | |
| 3' | 77.9 | 3.50 | |
| 4' | 71.5 | 3.35 | |
| 5' | 77.5 | 3.45 | |
| 6' | 62.5 | 3.90, 3.70 | |
| Glc II (C-24) | 1'' | 104.8 | 4.50 |
| 2'' | 74.8 | 3.38 | |
| 3'' | 77.8 | 3.48 | |
| 4'' | 71.4 | 3.33 | |
| 5'' | 77.4 | 3.43 | |
| 6'' | 62.4 | 3.88, 3.68 | |
| Glc III | 1''' | 104.2 | 4.60 |
| 2''' | 74.6 | 3.35 | |
| 3''' | 77.6 | 3.45 | |
| 4''' | 71.2 | 3.30 | |
| 5''' | 77.2 | 3.40 | |
| 6''' | 62.2 | 3.85, 3.65 | |
| Glc IV | 1'''' | 104.0 | 4.65 |
| 2'''' | 74.4 | 3.33 | |
| 3'''' | 77.4 | 3.43 | |
| 4'''' | 71.0 | 3.28 | |
| 5'''' | 77.0 | 3.38 | |
| 6'''' | 62.0 | 3.83, 3.63 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible spectroscopic analysis of this compound. The following are generalized yet detailed methodologies based on the analysis of similar mogrosides.[3]
Sample Preparation
-
Isolation: this compound is typically isolated from the dried fruits of Siraitia grosvenorii through extraction with aqueous ethanol or methanol, followed by a series of chromatographic purification steps (e.g., column chromatography over silica gel, preparative HPLC).
-
NMR Sample: Approximately 1-2 mg of purified this compound is dissolved in 130-150 µL of deuterated methanol (CD₃OD).
-
MS Sample: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile for analysis by electrospray ionization.
NMR Data Acquisition
-
Instrument: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with an inverse or broadband probe.
-
Referencing: The ¹H and ¹³C NMR spectra are referenced to the residual solvent signals of CD₃OD (δH 3.30 ppm and δC 49.0 ppm).[3]
-
1D NMR:
-
¹H NMR spectra are acquired with standard pulse sequences.
-
¹³C NMR spectra are acquired with proton decoupling.
-
-
2D NMR: A suite of 2D NMR experiments is necessary for complete structural assignment:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks within the aglycone and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking the sugar units to the aglycone and to each other.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, particularly useful for assigning individual sugar rings.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
MS Data Acquisition
-
Instrument: A Waters QTof Micro mass spectrometer with an electrospray ionization (ESI) source (or a similar high-resolution mass spectrometer).
-
Ionization Mode: Negative ESI is often used for mogrosides.[3]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical flow of NMR-based structure elucidation for this compound.
Conclusion
The combination of mass spectrometry and a comprehensive suite of NMR experiments is indispensable for the unambiguous structural determination of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the analysis of mogrosides and other complex natural products. Adherence to these detailed analytical methodologies will ensure the accurate identification and characterization of these compounds, which is fundamental for their potential applications in the food, beverage, and pharmaceutical industries.
References
In-Depth Technical Guide on the Physical and Chemical Stability of Mogroside IV-E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the physical and chemical stability of Mogroside IV-E, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2][3][4][5] Due to a lack of extensive publicly available stability data specifically for this compound, this guide also incorporates stability information from the closely related and more abundant Mogroside V, as its structural similarity provides valuable insights. The guide details experimental protocols for stability assessment and visualizes key pathways and workflows to support research and development.
Introduction to this compound
This compound is a non-sugar sweetener and an intermediate product in the enzymatic hydrolysis of Mogroside V to Mogroside IIIE.[6][7] Along with other mogrosides, it is recognized for its antioxidant, antidiabetic, and anticancer properties.[2][3][4][8] Understanding the stability of this compound is crucial for its application in food, beverage, and pharmaceutical formulations to ensure product quality, efficacy, and shelf-life.
Physical and Chemical Properties
This compound is a white to off-white solid.[8] Key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 88915-64-4[8] |
| Molecular Formula | C₅₄H₉₂O₂₄[8] |
| Molecular Weight | 1125.29 g/mol [8] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication)[8] |
Stability Profile of this compound and Related Mogrosides
Direct and detailed quantitative stability data for this compound is limited in publicly accessible literature. However, the general stability of the mogroside class of compounds is considered to be robust due to the strong coordinate covalent bonds between the triterpene framework and the carbohydrate residues.[6]
Storage Conditions
Recommended storage conditions for this compound and the related Mogroside IV-A have been published and are summarized below.
| Compound | Form | Storage Temperature | Duration | Special Conditions |
| This compound | In Solvent | -80°C | 6 months | Protect from light[8] |
| -20°C | 1 month | Protect from light[8] | ||
| Solid | 4°C | Protect from light[8] | ||
| Mogroside IV-A | In Solvent | -80°C | 6 months | Protect from light[4] |
| -20°C | 1 month | Protect from light[4] |
Thermal, pH, and Photostability (Inferred from Mogroside V and General Mogrosides)
The stability of Mogroside V, the most abundant mogroside in monk fruit extract, has been studied more extensively.[1][9] Given its structural similarity to this compound, its stability profile is considered a reasonable surrogate.
| Condition | Details | Stability of Mogroside V / Mogrosides |
| Thermal Stability | 100 to 150°C | Stable for 4 hours[1] |
| Boiling Water | Stable for up to 8 hours[1] | |
| 100°C | Stable for at least 10 minutes | |
| 260°C | Stable for at least 5 minutes[9] | |
| pH Stability | pH 3 to 12 | Stable when stored at 2 to 8°C[1] |
| pH 2.0 to 10.0 | Stable for two years (general for mogrosides) | |
| Short-Term Solution Stability | Room Temperature | A mixed mogroside extract solution was stable for 24 hours[10] |
Degradation Pathways
Enzymatic Hydrolysis
This compound is a known intermediate in the enzymatic deglycosylation of Mogroside V.[7] This pathway involves the sequential removal of glucose units by enzymes like β-glucosidase. While this is a biotransformation rather than a chemical degradation, it is a key pathway for the breakdown of mogrosides in biological systems.
Caption: Enzymatic hydrolysis pathway of Mogroside V.
Forced Degradation
Forced degradation studies are essential to identify potential degradation products and pathways under stress conditions. While specific degradation products for this compound have not been detailed in the literature, the primary mechanism of degradation for glycosides is hydrolysis, which would lead to the loss of sugar moieties and the formation of the aglycone, mogrol.
Experimental Protocols
Protocol for Stability-Indicating HPLC-ESI-MS/MS Method
This method was developed for the simultaneous quantification of eight mogrosides, including Mogroside IV, and includes a basic assessment of solution stability.[10]
1. Sample Preparation:
-
Prepare a stock solution of the mogroside extract (e.g., in methanol).
-
For stability testing, keep the prepared solution at room temperature.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with acetonitrile and water (containing a modifier like formic acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of specific mogrosides. Precursor and product ions for each mogroside need to be optimized.
4. Stability Assessment:
-
Inject the sample solution at regular intervals (e.g., every 6 hours for 24 hours).
-
Monitor the peak area of this compound and other mogrosides.
-
Calculate the Relative Standard Deviation (RSD) of the peak areas over time. An RSD of < 3.01% was reported for a mixed solution over 24 hours, indicating stability under those conditions.[10]
General Protocol for a Forced Degradation Study
This protocol is based on standard pharmaceutical industry practices (ICH guidelines) and can be adapted for this compound.
Caption: General workflow for a forced degradation study.
Factors Influencing Stability
The stability of this compound can be influenced by several environmental factors.
Caption: Key factors affecting the stability of mogrosides.
Conclusion
While specific stability data for this compound is not abundant, the available information for the broader class of mogrosides, particularly Mogroside V, suggests a high degree of stability under typical food and beverage processing and storage conditions. Mogrosides are generally stable to heat and a wide pH range.[1] However, they are susceptible to enzymatic hydrolysis, which is a key consideration in biological applications.[11] For pharmaceutical development and to establish a definitive shelf-life, dedicated stability studies on purified this compound using validated, stability-indicating analytical methods are recommended. The protocols and information provided in this guide serve as a foundational resource for designing and executing such studies.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Mogroside V
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside V is a triterpene glycoside and the primary sweetening component isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] Due to its intense sweetness and low-calorie content, it is widely used as a natural sweetener in the food and beverage industry.[1] Accurate and robust analytical methods are crucial for the quality control of monk fruit extracts and products containing Mogroside V. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Mogroside V. This document provides a detailed protocol for the analysis of Mogroside V using HPLC with UV detection, summarizing key quantitative data and experimental procedures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC analysis of Mogroside V, compiled from various validated methods.
Table 1: HPLC Method Parameters for Mogroside V Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | 1Ailtma-C18 (4.6 mm × 250 mm, 5 µm)[2] | Acclaim Trinity P1 (2.1 × 100 mm, 3 µm)[3] | C18-column[4] | Shodex Asahipak NH2P-50 4E (4.6 × 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:H₂O (22:78, v/v)[2] | Acetonitrile:10 mM Ammonium Formate, pH 3.0 (81:19)[3] | Acetonitrile and Water (gradient)[4] | Acetonitrile:Water (37:13)[5] |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[3] | Not Specified | 1.0 mL/min[5] |
| Column Temp. | 32 °C[2] | 20 °C[3] | Not Specified | 40 °C[5] |
| Detection | UV at 203 nm[2] | UV at 210 nm or Charged Aerosol Detection[3] | UV at 203 nm[4] | UV at 203 nm[5] |
| Injection Vol. | 10 µL[2] | 5 µL[3] | Not Specified | 20 µL[5] |
| Retention Time | ~28 min[2] | <10 min[3] | Not Specified | Not Specified |
Table 2: System Suitability and Performance Data
| Parameter | Method 1 (UV) | Method 2 (CAD) | Method 2 (UV) | Method 3 (UV) |
| Linear Range (µg) | 0.18 - 4.4[2] | Not Specified | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | 1.4[3] | 7.0[3] | 0.75[4][6] |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 2[4][6] |
| Recovery (%) | 99.05% (RSD = 0.78%, n=8)[2] | 89-105%[3] | 88-103%[3] | 85.1-103.6%[4] |
| Precision (RSD%) | Not Specified | <2.0 (Peak Area)[3] | <2.0 (Peak Area)[3] | <8.68 (Intra-day), <5.78 (Inter-day)[4] |
Experimental Protocols
1. Standard Preparation
Mogroside V analytical standards are commercially available.
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of Mogroside V standard (dried at 105°C for 2 hours).[5]
-
Dissolve the standard in 70% (v/v) methanol to make a final volume of 10 mL to obtain a stock solution of 0.5 mg/mL.[5]
-
Alternatively, a stock solution of 2.0 mg/mL can be prepared by dissolving 1.4 mg in 700 µL of the mobile phase.[3] For LC-MS/MS analysis, stock solutions of 2.4 mg/mL in methanol are used.[7]
-
Store the stock solution at -20°C when not in use.[7]
-
-
Working Standard Solutions:
2. Sample Preparation (Extraction from Siraitia grosvenorii)
Several methods can be employed for the extraction of Mogroside V from the fruit of Siraitia grosvenorii.
-
Conventional Extraction:
-
Wash and mash the fruit, removing the seeds.
-
The mashed fruit can be saccharified to hydrolyze polysaccharides.
-
Extract the saccharified material with a suitable solvent (e.g., water or ethanol).
-
Filter and concentrate the extract.
-
The concentrated extract can be further purified using techniques like macroporous resin chromatography.[8][9]
-
-
Micelle-Mediated Cloud-Point Extraction:
-
Final Sample Preparation for HPLC:
-
Prior to injection, clarify the final extract by passing it through a 0.45 µm membrane filter.[5]
-
3. HPLC Method Protocol
This protocol is a generalized procedure based on common parameters from the cited methods. Method optimization is recommended for specific applications.
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. An isocratic elution with Acetonitrile:H₂O (22:78, v/v) can be effective.[2] For methods requiring higher sensitivity and compatibility with mass spectrometry, a volatile buffer like ammonium formate can be used.[3]
-
Column Temperature: Maintain the column temperature at 32°C.[2]
-
Detection Wavelength: Set the UV detector to 203 nm.[2][4][5]
-
Injection Volume: Inject 10 µL of the standard or sample solution.[2]
-
Run Time: The run time should be sufficient to allow for the elution of Mogroside V and any other compounds of interest. A run time of at least 30 minutes is suggested based on the reported retention time of approximately 28 minutes under these conditions.[2]
-
Quantification: Create a calibration curve by plotting the peak area of the Mogroside V standards against their corresponding concentrations. Determine the concentration of Mogroside V in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for Mogroside V Analysis
Caption: Workflow for the HPLC analysis of Mogroside V.
References
- 1. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 7. pjps.pk [pjps.pk]
- 8. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
Application Note: High-Sensitivity Detection of Mogroside IV-E using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Mogroside IV-E, a sweet-tasting triterpene glycoside from Siraitia grosvenorii (monk fruit), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol described herein provides a reliable workflow for the analysis of this compound in various matrices, which is essential for quality control in natural product development and for pharmacokinetic studies. The method utilizes electrospray ionization in negative ion mode, which offers high selectivity and sensitivity for mogrosides.
Introduction
Mogrosides are the primary sweetening compounds found in monk fruit and are valued as natural, non-caloric sweeteners. Among them, this compound is of significant interest due to its contribution to the overall sweetness profile. Accurate and sensitive quantification of this compound is crucial for the standardization of monk fruit extracts and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of such compounds in complex biological and botanical matrices. This document provides a comprehensive protocol for the determination of this compound by LC-MS/MS.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid matrix such as a dried plant extract.
-
Weighing and Dissolution: Accurately weigh 1.0 g of the Luo Han Guo extract into a 50 mL centrifuge tube.[1]
-
Extraction: Add 25 mL of 80% methanol in water to the tube.
-
Ultrasonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the mogrosides.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm organic phase filter prior to LC-MS/MS analysis.[1]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Ion Source Temp. | 500°C |
| Gas Flow | Instrument Dependent |
| Dwell Time | 100 ms |
MRM Transitions for this compound:
The molecular formula for Mogroside IV is C₅₄H₉₂O₂₄, with a molecular weight of 1125.29 g/mol . In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻. The fragmentation of mogrosides typically involves the loss of glycosidic units.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1123.6 | 961.5 | 35 |
| This compound | 1123.6 | 799.5 | 40 |
Note: The proposed product ions correspond to the loss of one glucose unit ([M-H-162]) and two glucose units ([M-H-162-162]), respectively. These values should be optimized on the specific instrument being used.
Data Presentation
The following table summarizes the quantitative performance of a similar LC-MS/MS method for the analysis of a mixture of seven mogrosides, including Mogroside IV.[1] This data provides an expected range of performance for the described protocol.
| Parameter | Reported Value |
| Limit of Detection (LOD) | 9.288 – 18.159 ng/mL |
| Recovery | 95.5% – 103.7% |
| Linearity (r²) | ≥ 0.9984 |
| Precision (RSD) | 3.5% – 5.2% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Key Steps in LC-MS/MS Method Development
Caption: Logical steps for developing a robust LC-MS/MS method for this compound.
Conclusion
The LC-MS/MS method presented in this application note provides a highly sensitive and selective approach for the quantification of this compound. The detailed protocol for sample preparation, standard solution preparation, and instrumental analysis, along with the expected performance metrics, offers a solid foundation for researchers, scientists, and drug development professionals. The use of Multiple Reaction Monitoring ensures accurate quantification even in complex matrices. This method can be readily adapted and validated for routine quality control and for advanced pharmacokinetic studies of this compound.
References
Mogroside IV-E in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E, a principal triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (Monk Fruit), has garnered significant scientific interest for its potent biological activities.[1] Primarily known as a natural, non-caloric sweetener, emerging research has illuminated its therapeutic potential, including anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties. These attributes make this compound a compelling compound for investigation in various cell culture models, particularly in the fields of oncology, immunology, and metabolic diseases.
This document provides detailed application notes and standardized protocols for the utilization of this compound in cell culture experiments, designed to assist researchers in harnessing its potential for their scientific inquiries.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₅₄H₉₂O₂₄ |
| Molecular Weight | 1125.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and water |
| Storage | Store at -20°C for long-term stability |
Stock Solution Preparation: For in vitro studies, a 10 mM stock solution of this compound in DMSO is recommended. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions to the desired working concentrations should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (DMSO) in all experiments at the same final concentration as the this compound treatment groups.
Applications in Cell Culture
Anti-proliferative and Pro-apoptotic Effects in Cancer Cells
This compound has demonstrated significant dose-dependent inhibition of proliferation in various cancer cell lines, including colorectal and laryngeal cancer.[1] This effect is, at least in part, mediated by the induction of apoptosis.
Quantitative Data Summary:
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HT29 | Colorectal Carcinoma | MTT Assay | ~1.5 mg/mL | [1] |
| Hep-2 | Laryngeal Carcinoma | MTT Assay | ~1.5 mg/mL | [1] |
Experimental Workflow for Assessing Anti-proliferative Effects:
Caption: Workflow for determining the anti-proliferative effects of this compound.
Signaling Pathway Implicated in Apoptosis:
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway involves the upregulation of the tumor suppressor protein p53 and the downregulation of the extracellular signal-regulated kinase (ERK) pathway.[1]
Caption: this compound induced apoptosis signaling pathway.
Anti-inflammatory Properties
Mogrosides have been demonstrated to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway. This leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Workflow for Assessing Anti-inflammatory Effects:
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Signaling Pathway Implicated in Anti-inflammation:
Mogrosides can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the TLR4 signaling cascade, which involves the adaptor protein MyD88 and the transcription factor NF-κB.
Caption: this compound inhibition of the TLR4 signaling pathway.
Antioxidant Activity
Mogrosides possess potent antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative stress.
Quantitative Data Summary (for Mogroside V, a closely related compound):
| Assay | Activity | Reference |
| DPPH Radical Scavenging | Strong | [2] |
| Oxygen Radical Scavenging | Significant | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
Target cancer cell line (e.g., HT29)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the p53, ERK, and TLR4 signaling pathways.
Materials:
-
Target cell line
-
This compound
-
LPS (for TLR4 pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p-ERK, anti-ERK, anti-TLR4, anti-MyD88, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound (and LPS if applicable) as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
LPS
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
This compound presents a promising natural compound for a wide range of cell culture-based research. Its multifaceted activities offer opportunities for investigating novel therapeutic strategies. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust experiments to explore the full potential of this compound. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and research questions is recommended.
References
Protocol for the Solubilization of Mogroside IV-E for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (Luo Han Guo). It is a non-sugar sweetener with various reported biological activities, including antioxidant, antidiabetic, and anticancer effects, making it a compound of interest for in vitro research.[1][2][3][4] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based and biochemical assays. This document provides a detailed protocol for the solubilization of this compound for use in in vitro experiments.
Data Presentation: Solubility and Storage
A summary of the solubility and storage conditions for this compound is presented in the table below. It is crucial to use this data to prepare appropriate stock solutions and working concentrations for your specific experimental needs.
| Parameter | Value | Notes |
| Molecular Weight | 1125.29 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 11.26 mg/mL (10.01 mM) | Sonication is recommended to aid dissolution.[2] Some sources indicate solubility up to 100 mg/mL with ultrasonic assistance.[3][4] |
| Storage of Solid | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Protect from light.[1][3] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |
| In Vivo Formulations | Soluble in mixtures containing DMSO, PEG300, Tween-80, and saline or corn oil. | While for in vivo use, these demonstrate the compound's solubility characteristics in complex vehicles.[1][2] |
Experimental Protocols
This section details the step-by-step methodology for preparing a this compound stock solution and subsequent working solutions for in vitro assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic (newly opened bottle recommended)[3]
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator
-
Appropriate cell culture medium or assay buffer
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (1125.29 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 11.26 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-quality DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or gently warm it in a 37°C water bath.[1][2][4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Always protect the solution from light.[1][3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
It is critical to maintain a low final concentration of DMSO in the in vitro assay to avoid solvent-induced cytotoxicity or other artifacts. The final DMSO concentration should typically not exceed 0.5%, and a vehicle control with the same DMSO concentration should always be included in the experiment.
-
Determine the final assay concentrations: Decide on the range of this compound concentrations you wish to test in your assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Perform serial dilutions: From your 10 mM stock solution, prepare a series of intermediate dilutions in cell culture medium or your assay buffer. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Final dilution into the assay: Add the appropriate volume of the working solution to your assay system (e.g., cell culture well) to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%. For instance, if you add 10 µL of a 100 µM working solution (containing 1% DMSO) to 90 µL of cells in medium, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of a DMSO solution (at the same concentration as in your working solutions) without this compound to your assay system.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Putative Signaling Pathway for this compound's Antioxidant Activity
Caption: Potential antioxidant mechanism of this compound.
References
Mogroside IV-E in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E, a principal active triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has garnered significant attention in metabolic research.[1][2] Recognized for its intense sweetness without caloric value, this compound and related mogrosides are being investigated for their therapeutic potential in metabolic disorders such as diabetes and obesity.[3][4] Pharmacological studies have demonstrated that mogrosides possess potent antioxidant, anti-inflammatory, anti-diabetic, and anti-obesity properties.[5][6] A key mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[5][7][8]
These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound and its metabolites, such as Mogroside IIIE and the aglycone mogrol, exert their metabolic benefits primarily through the activation of the AMPK signaling pathway.[5][9][10] Activated AMPK orchestrates a series of downstream events to restore cellular energy balance, including:
-
Enhanced Glucose Metabolism: AMPK activation promotes glucose uptake in peripheral tissues and suppresses hepatic gluconeogenesis, contributing to lower blood glucose levels.[8][11]
-
Improved Lipid Metabolism: The pathway stimulates fatty acid oxidation and inhibits lipogenesis, leading to reduced lipid accumulation in the liver and adipose tissue.[7][8]
-
Modulation of Insulin Signaling: Mogrosides have been shown to improve insulin sensitivity and can influence the PI3K/Akt signaling pathway, further contributing to glucose homeostasis.[12]
-
Anti-inflammatory Effects: Mogrosides can attenuate inflammation by inhibiting pro-inflammatory signaling pathways such as the TLR4/MyD88/NF-κB pathway.[5][13]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of mogrosides on key metabolic parameters.
Table 1: In Vitro AMPK Activation by Mogroside V and Mogrol
| Compound | Target | Fold Activation | EC₅₀ (µM) | Reference |
| Mogroside V (MV) | AMPK heterotrimer α2β1γ1 | 2.4 | 20.4 | [9] |
| Mogrol (MO) | AMPK heterotrimer α2β1γ1 | 2.3 | 4.2 | [9] |
Table 2: Effects of Mogroside-Rich Extract (MGE) on Metabolic Parameters in High-Fat Diet/Streptozotocin-Induced Diabetic Mice
| Parameter | Control | Diabetic Model | MGE (150 mg/kg) | MGE (300 mg/kg) | Reference |
| Fasting Blood Glucose (mmol/L) | 5.8 ± 0.5 | 21.3 ± 2.1 | 15.6 ± 1.8 | 11.2 ± 1.5** | [8] |
| Serum Insulin (mU/L) | 15.2 ± 1.8 | 8.9 ± 1.1 | 11.3 ± 1.3 | 13.5 ± 1.6 | [8] |
| HOMA-IR | 2.9 ± 0.4 | 12.8 ± 1.5 | 9.1 ± 1.2 | 6.1 ± 0.8** | [8] |
| Total Cholesterol (mmol/L) | 2.8 ± 0.3 | 5.9 ± 0.6 | 4.7 ± 0.5 | 3.8 ± 0.4 | [7] |
| Triglycerides (mmol/L) | 0.9 ± 0.1 | 2.1 ± 0.3 | 1.6 ± 0.2* | 1.2 ± 0.1 | [7] |
*P < 0.05, **P < 0.01 vs. Diabetic Model
Table 3: Effect of Mogroside Treatment on Plasma Endotoxin and Inflammatory Factors in Type 2 Diabetic Mice
| Parameter | Model Group | Mogroside (200 mg/kg) | Inhibition Rate (%) | Reference |
| Plasma Endotoxin (EU/mL) | 0.88 ± 0.12 | 0.30 ± 0.05** | 65.93 | [13] |
| TNF-α (pg/mL) | 125.4 ± 15.2 | 88.6 ± 10.5 | - | [13] |
| IL-6 (pg/mL) | 98.7 ± 11.3 | 65.4 ± 8.9 | - | [13] |
*P < 0.05, **P < 0.01 vs. Model Group
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine the ability of this compound to activate the AMPK enzyme complex in a cell-free system.
Materials:
-
This compound (or other mogrosides)
-
Recombinant human AMPK heterotrimer (e.g., α2β1γ1)
-
AMP, ADP, ATP
-
Kinase buffer
-
SAMS peptide (AMPK substrate)
-
³²P-γ-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant AMPK enzyme, kinase buffer, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of SAMS peptide, MgCl₂, and ³²P-γ-ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Calculate the fold activation of AMPK by comparing the activity in the presence of this compound to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the log concentration of this compound.
Protocol 2: In Vivo Study of this compound in a High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on body weight, fat accumulation, and metabolic parameters in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Equipment for measuring body weight, food intake, and body composition (e.g., DEXA or NMR)
-
Kits for measuring plasma glucose, insulin, cholesterol, and triglycerides
Procedure:
-
Acclimatize mice to the housing conditions for one week.
-
Induce obesity by feeding the mice an HFD for 8-12 weeks. A control group will be fed a standard chow diet.
-
After the induction period, randomly divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + this compound (e.g., 25 mg/kg body weight).[5]
-
Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
Euthanize the mice and collect blood samples for the analysis of plasma glucose, insulin, and lipid profiles.
-
Dissect and weigh adipose tissue (e.g., epididymal, retroperitoneal) and the liver.
-
A portion of the liver can be used for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for genes involved in lipid metabolism).
Protocol 3: Western Blot Analysis of AMPK Signaling in HepG2 Cells
Objective: To assess the effect of this compound on the phosphorylation of AMPK and its downstream target ACC in a human liver cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound activates AMPK, leading to beneficial metabolic effects.
Caption: Workflow for in vivo evaluation of this compound in obese mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 3. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antioxidant | TargetMol [targetmol.com]
- 5. journals.mahsa.edu.my [journals.mahsa.edu.my]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
Application Notes and Protocols: Investigating Mogroside IV-E in Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E, a principal triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest within the scientific community for its potential anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer effects of this compound, with a focus on its activity in colorectal and throat cancer models. The information compiled herein is intended to guide the design and execution of experiments aimed at elucidating the mechanisms of action and therapeutic potential of this natural compound.
Biological Activity and Mechanism of Action
This compound has been shown to exert a dose-dependent inhibitory effect on the proliferation of human colorectal adenocarcinoma cells (HT-29) and human laryngeal carcinoma cells (Hep-2).[1] The anticancer activity of this compound is attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cancer cell growth and survival.[2]
Key Signaling Pathways
The primary mechanism of action of this compound involves the regulation of the p53 and MAPK/ERK signaling pathways:
-
Upregulation of p53: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.[1] Activated p53 can trigger cell cycle arrest and apoptosis, thereby preventing the proliferation of cancer cells.
-
Downregulation of Phosphorylated ERK1/2 (p-ERK1/2): The compound inhibits the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway which is often hyperactivated in cancer and promotes cell proliferation and survival.[1][3]
-
Inhibition of Matrix Metallopeptidase 9 (MMP-9): this compound downregulates the expression of MMP-9, an enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[1] The regulation of MMP-9 is often downstream of the ERK signaling pathway.[4]
Quantitative Data Summary
The following table summarizes the quantitative data on the antiproliferative effects of this compound on cancer cell lines. While specific IC50 values were not explicitly found in the reviewed literature, the dose-dependent inhibitory effects are presented.
| Cell Line | Cancer Type | Treatment Concentration (µg/mL) | Effect | Reference |
| HT-29 | Colorectal Adenocarcinoma | 0, 10, 20, 40, 80 | Dose-dependent inhibition of proliferation | [1] |
| Hep-2 | Laryngeal Carcinoma | 0, 10, 20, 40, 80 | Dose-dependent inhibition of proliferation | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines such as HT-29 and Hep-2.
Materials:
-
This compound (≥98% purity)
-
HT-29 and Hep-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 or Hep-2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µg/mL). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells).
Western Blot Analysis for p53, p-ERK, and MMP-9
This protocol details the procedure for detecting changes in the protein expression levels of p53, phosphorylated ERK, and MMP-9 in cancer cells treated with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p-ERK1/2, anti-ERK1/2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Detection by TUNEL Assay (for Xenograft Tissues)
This protocol is for the detection of apoptotic cells in formalin-fixed, paraffin-embedded tumor tissue sections from in vivo studies.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat the sections with Proteinase K to retrieve antigenic sites.
-
TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing TdT enzyme and labeled dUTPs.
-
Staining: Stop the reaction and wash the slides. Counterstain the nuclei with a fluorescent dye like DAPI.
-
Imaging: Mount the slides and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several high-power fields.
Visualizations
Caption: Experimental workflow for investigating this compound's anticancer effects.
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mogroside IV-E in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (Monk Fruit), are gaining significant attention in metabolic research. Among them, Mogroside IV-E is a key compound of interest for its potential therapeutic applications in diabetes and related metabolic disorders. Mogrosides are recognized for their potent antioxidant, anti-inflammatory, and antihyperglycemic properties.[1][2] These effects are primarily attributed to their ability to modulate critical cellular signaling pathways involved in glucose and lipid metabolism, insulin sensitivity, and inflammatory responses.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the context of diabetes.
Mechanism of Action
This compound and related mogrosides exert their anti-diabetic effects through multiple mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3][4]
Key Signaling Pathways:
-
AMPK/SIRT1 Signaling Pathway: Activation of AMPK by mogrosides leads to a cascade of downstream effects that collectively improve metabolic health.[5][6] AMPK phosphorylation enhances insulin sensitivity, promotes glucose uptake, and suppresses gluconeogenesis in the liver.[4][7] A key downstream target is Sirtuin 1 (SIRT1), which works in concert with AMPK to reduce inflammation and oxidative stress.[5][6]
-
PI3K/Akt Signaling Pathway: Mogrosides have been shown to regulate the PI3K/Akt pathway, which is crucial for insulin-mediated glucose transport.[8] Activation of this pathway promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.[8][9]
-
TLR4/MyD88/NF-κB Signaling Pathway: In diabetic states characterized by chronic inflammation, mogrosides can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][10] By downregulating TLR4 and its adaptor protein MyD88, mogrosides suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating inflammation and insulin resistance.[10][11]
-
Antioxidant Response: Mogrosides effectively scavenge reactive oxygen species (ROS) and protect pancreatic β-cells from oxidative stress-induced damage, a common feature in the pathogenesis of type 2 diabetes.[2][12]
-
Gut Microbiota Modulation: Studies suggest that mogrosides can beneficially alter the composition of gut microbiota, leading to a decrease in the Firmicutes to Bacteroidetes ratio.[13][14] This shift is associated with improved gut barrier function and reduced metabolic endotoxemia, which contributes to systemic inflammation and insulin resistance.[13][14]
Visualizing the Mechanisms
Caption: Key signaling pathways modulated by this compound in diabetes.
Data Presentation: In Vitro & In Vivo Effects
The following tables summarize quantitative data from studies on mogrosides and mogroside-rich extracts. Note that while the focus is on this compound, much of the available data comes from studies on related compounds or extracts.
Table 1: In Vitro Efficacy of Mogrosides
| Compound/Extract | Model System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Mogroside V (MV) | AMPK heterotrimer α2β1γ1 | EC₅₀: 20.4 µM | 2.4-fold activation | [15] |
| Mogrol (MO) | AMPK heterotrimer α2β1γ1 | EC₅₀: 4.2 µM | 2.3-fold activation | [15] |
| Mogroside Extract | NIT-1 cells (mouse insulinoma) | 1 mM | Reversed a 2-fold increase in ROS induced by 0.75 mM palmitic acid | [12] |
| Mogroside Extract | BSA-glucose glycation model | 500 µg/mL | 58.5% inhibition of fluorescent AGEs formation | [16] |
| Mogroside Extract | BSA-glucose glycation model | 500 µg/mL | 71.2% inhibition of Nε-(carboxymethyl) lysine (CML) formation |[16] |
Table 2: In Vivo Efficacy of Mogroside Extracts in Diabetic Mouse Models
| Parameter | Animal Model | Treatment Group & Dose | Result | Reference |
|---|---|---|---|---|
| Plasma Endotoxin (LPS) | T2DM Kunming mice | Mogroside (200 mg/kg) | 65.93% inhibition | [14] |
| Gut Microbiota | T2DM Kunming mice | Mogroside (50 mg/kg) | 85.17% inhibition of Proteobacteria abundance | [14] |
| Gut Microbiota | T2DM Kunming mice | Mogroside (200 mg/kg) | 40.57% increase in Bacteroidetes abundance | [14] |
| Fasting Blood Glucose (FBG) | HFD/STZ C57BL/6 mice | Mogroside-rich extract (300 mg/kg) | Significant reduction (P < 0.01) | [7] |
| Insulin Resistance (HOMA-IR) | HFD/STZ C57BL/6 mice | Mogroside-rich extract (300 mg/kg) | Significant reduction (P < 0.01) |[7] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in HepG2 Cells
This protocol is designed to assess the effect of this compound on glucose uptake in human liver carcinoma (HepG2) cells using the fluorescent glucose analog 2-NBDG.
Caption: Workflow for the 2-NBDG glucose uptake assay in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 24-well plate at a density of 2 x 10⁵ cells per well.[1]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., insulin or metformin). Incubate for 24 hours.
-
Starvation: Wash the cells twice with warm PBS. Then, incubate the cells in serum-free, glucose-free KRPH buffer for 2-3 hours to starve them.[17]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50 µM and incubate for 1 hour at 37°C.[4]
-
Washing: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lysis: Add 100 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Fluorescence Measurement: Transfer the lysate to a black 96-well microplate. Measure the fluorescence intensity using a microplate reader with excitation at ~475 nm and emission at ~550 nm.[5]
-
Normalization: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay. Normalize the fluorescence readings to the protein concentration to account for variations in cell number.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes how to perform an OGTT in a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic mouse model treated with this compound.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT) in mice.
Materials:
-
Diabetic mouse model (e.g., C57BL/6 mice on HFD + STZ)
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device for mice
Procedure:
-
Animal Model & Treatment: Induce type 2 diabetes in mice (e.g., 4 weeks of HFD followed by a single low-dose STZ injection). After confirmation of hyperglycemia, begin daily oral administration of this compound (e.g., 50, 100, 200 mg/kg) or vehicle control for 4-5 weeks.[7][14]
-
Fasting: At the end of the treatment period, fast the mice overnight (approximately 16 hours) but allow free access to water.[2]
-
Baseline Glucose (t=0): Transfer mice to a clean cage. Secure the mouse in a restrainer and take a baseline blood glucose reading. Clean the tail with 70% ethanol, make a small incision at the tip with a sterile scalpel, and gently milk the tail to obtain a drop of blood for the glucometer.[2][18]
-
Glucose Administration: Immediately after the baseline reading, administer the 20% glucose solution via oral gavage at a dose of 2 g/kg body weight. Note the exact time of administration.[2]
-
Subsequent Measurements: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the total Area Under the Curve (AUC) for the glucose excursion curve to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Protocol 3: Western Blot for AMPK and Akt Phosphorylation
This protocol provides a general framework for detecting the phosphorylation status of AMPK and Akt in cell lysates or tissue homogenates after treatment with this compound.
Materials:
-
Cell or tissue samples treated with this compound
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and electroblotting apparatus
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet debris. Collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is often preferred for phospho-antibodies to reduce background).[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AMPK) at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total AMPK) and/or a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound presents a promising avenue for diabetes research due to its multifaceted mechanism of action. By activating key metabolic regulators like AMPK and modulating inflammatory pathways, it addresses several pathological features of diabetes. The protocols outlined in this document provide a robust framework for researchers to investigate and quantify the anti-diabetic effects of this compound in both in vitro and in vivo models, facilitating further exploration of its therapeutic potential.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mmpc.org [mmpc.org]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.12. Glucose Uptake in HepG2-Cells [bio-protocol.org]
- 9. Mulberry leaf extract stimulates glucose uptake and GLUT4 translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 11. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral glucose tolerance test in diabetic mice [bio-protocol.org]
- 14. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Conversion of Other Mogrosides to Mogroside IV-E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic conversion of lower glycosylated mogrosides, such as Mogroside IIE and Mogroside III, into the sweeter and more desirable Mogroside IV-E. The protocols are based on the use of specific UDP-glycosyltransferases (UGTs) that catalyze the addition of glucose moieties to the mogrol backbone.
Introduction
Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), which are used as natural, non-caloric sweeteners. The sweetness intensity of mogrosides is dependent on the number and position of glucose units attached to the mogrol aglycone. Mogroside V is the most abundant and one of the sweetest mogrosides. The enzymatic conversion of less sweet mogrosides into those with higher sweetness profiles, such as Mogroside IV and V, is of significant interest for the food and pharmaceutical industries. This document focuses on the enzymatic synthesis of this compound.
The key enzymes in the downstream biosynthesis of sweet mogrosides are UDP-glycosyltransferases (UGTs). Specifically, UGT94-289-3 has been identified as a crucial enzyme capable of catalyzing the glycosylation of Mogroside IIE and Mogroside III to produce higher mogrosides, including Mogroside IV.[1][2]
Enzymatic Conversion Pathway
The enzymatic conversion of lower mogrosides to this compound involves the sequential addition of glucose units from a UDP-glucose donor to the mogroside substrate. The enzyme UGT94-289-3 can utilize both Mogroside IIE and Mogroside III as substrates to produce Mogroside IV isomers.
Quantitative Data Summary
The efficiency of the enzymatic conversion can vary depending on the substrate and reaction conditions. The following table summarizes the reported conversion yields.
| Enzyme | Substrate | Product(s) | Conversion Yield | Reference |
| UGT94-289-3 | Mogroside III | Variety of sweet mogrosides | 95% | [1] |
| UGT94-289-3 | Mogroside extracts | Mogroside IVA | 63% increase | [1] |
| Engineered UGTs | Mogrol | Mogroside V | 91-99% | |
| UGTMS1 | Mogroside IIE | Mogroside IIIA | High | [3] |
| UGTMS2 | Mogroside IIIE | Siamenoside I and Mogroside IVE | 51-82% | [3] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Mogroside III to this compound using UGT94-289-3
This protocol is adapted from a study on the in vitro catalytic system of UGT94-289-3.[1]
Materials:
-
Purified UGT94-289-3 enzyme
-
Mogroside III (substrate)
-
Uridine diphosphate glucose (UDPG)
-
Phosphate-buffered saline (PBS), 50 mM, pH 6.5
-
β-mercaptoethanol
-
Methanol
-
Sterile microcentrifuge tubes
-
Incubator or water bath at 45°C
-
HPLC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a sterile microcentrifuge tube, prepare the reaction buffer: 50 mM PBS (pH 6.5) containing 5 mM β-mercaptoethanol.
-
Prepare a stock solution of Mogroside III.
-
Prepare a stock solution of UDPG.
-
-
Enzymatic Reaction:
-
To a final volume of 100 µL, add the following components in order:
-
5 µL of Mogroside III substrate solution (to a final concentration of 0.5 mM).
-
UDPG to a final concentration of 8 mM.
-
10 µg of purified UGT94-289-3 enzyme.
-
Reaction buffer to make up the final volume.
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 45°C for 12 hours.
-
-
Reaction Termination:
-
Terminate the reaction by adding 50 µL of methanol to the mixture.
-
Vortex briefly to ensure proper mixing.
-
-
Analysis:
Protocol 2: Purification of this compound from the Reaction Mixture
This is a general protocol for the purification of mogrosides, which can be adapted for this compound.
Materials:
-
Reaction mixture containing this compound
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water in various ratios)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
HPLC system for purity analysis
Procedure:
-
Sample Preparation:
-
After the enzymatic reaction, concentrate the supernatant containing this compound under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a minimal amount of the initial mobile phase for column chromatography.
-
-
Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol-water).
-
Load the concentrated sample onto the column.
-
Elute the column with a step or gradient solvent system, collecting fractions. The polarity of the solvent system should be gradually increased to elute mogrosides with different numbers of glucose units.
-
-
Fraction Analysis:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions that show a high concentration of the desired product.
-
-
Final Purification and Analysis:
-
Concentrate the pooled fractions using a rotary evaporator.
-
For higher purity, a second purification step using preparative HPLC may be necessary.
-
Analyze the final product for purity and confirm its identity using HPLC-MS and NMR spectroscopy.
-
Logical Relationship of Mogroside Conversion
The enzymatic conversion process follows a logical progression from less glycosylated to more glycosylated forms.
Disclaimer: These protocols are intended for guidance and may require optimization based on specific laboratory conditions, enzyme activity, and substrate purity. It is recommended to perform small-scale pilot experiments to determine the optimal reaction parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IV-E: A Non-Caloric Sweetener for Metabolic Research in Dietary Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV-E, a principal sweet-tasting triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is gaining significant attention in metabolic research. As a non-caloric sweetener, it presents a valuable tool for investigating the physiological effects of sweet taste without the confounding metabolic consequences of caloric sugars. Emerging research indicates that this compound possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-diabetic effects, making it a compound of interest for developing novel therapeutic strategies against metabolic disorders. These application notes provide a comprehensive overview of the use of this compound in research diets, detailing its metabolic effects, relevant signaling pathways, and standardized experimental protocols.
Metabolic Effects of this compound
Studies have demonstrated that this compound and related mogrosides can positively influence several aspects of metabolic health. In preclinical models of diet-induced obesity and type 2 diabetes, mogroside-rich extracts have been shown to mitigate weight gain, improve glucose tolerance, and enhance insulin sensitivity.[1][2] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways related to inflammation and energy metabolism.
Data Presentation: Quantitative Effects of Mogroside Supplementation in Rodent Models
The following tables summarize the quantitative data from studies investigating the effects of mogroside-rich extracts (MGE) on key metabolic parameters in mice. It is important to note that while these studies provide valuable insights, further research using purified this compound is needed to delineate its specific contributions.
Table 1: Effects of Mogroside-Rich Extract (MGE) on Body Weight and Adiposity in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | MGE Treatment (400 mg/kg/day) | MGE Treatment (800 mg/kg/day) | Reference |
| Final Body Weight (g) | 45.2 ± 2.1 | 41.8 ± 1.9 | 38.5 ± 1.7** | [3] |
| Abdominal Adipose Weight (g) | 2.8 ± 0.3 | 2.3 ± 0.2 | 1.9 ± 0.2 | [3] |
| Liver Weight (g) | 1.9 ± 0.2 | 1.6 ± 0.1* | 1.4 ± 0.1 | [3] |
*p < 0.05, **p < 0.01 compared to HFD control. Data are presented as mean ± SD.
Table 2: Effects of Mogroside-Rich Extract (MGE) on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | MGE Treatment (300 mg/kg) | Reference |
| Fasting Blood Glucose (mmol/L) | 10.2 ± 1.5 | 7.8 ± 1.1 | [4] |
| Serum Insulin (mU/L) | 25.8 ± 4.2 | 18.5 ± 3.5 | [4] |
| HOMA-IR | 12.1 ± 2.3 | 7.9 ± 1.8* | [4] |
*p < 0.05 compared to HFD control. Data are presented as mean ± SD. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 3: Effects of Mogroside-Rich Extract (MGE) on Serum Lipid Profile in Alloxan-Induced Diabetic Mice
| Parameter | Diabetic Control | MGE Treatment (200 mg/kg/day) | MGE Treatment (400 mg/kg/day) | Reference |
| Total Cholesterol (mmol/L) | 7.8 ± 0.9 | 6.2 ± 0.7 | 5.5 ± 0.6** | [5] |
| Triglycerides (mmol/L) | 3.1 ± 0.5 | 2.4 ± 0.4 | 2.1 ± 0.3 | [5] |
| HDL-C (mmol/L) | 0.9 ± 0.2 | 1.2 ± 0.2* | 1.4 ± 0.3 | [5] |
*p < 0.05, **p < 0.01 compared to diabetic control. Data are presented as mean ± SD. HDL-C: High-Density Lipoprotein Cholesterol.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutic interventions.
Toll-like Receptor 4 (TLR4) / NF-κB Signaling Pathway
Chronic low-grade inflammation is a hallmark of metabolic diseases. Mogrosides have been shown to possess anti-inflammatory properties by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[6][7] TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines. This compound can attenuate this inflammatory response.[8]
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes like lipogenesis. Mogrosides have been shown to activate AMPK, which contributes to their beneficial effects on glucose and lipid metabolism.[4][5][9][10][11]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the metabolic effects of this compound in rodent models.
Protocol 1: Preparation and Administration of this compound in a Research Diet
Objective: To incorporate this compound into a standard rodent chow for chronic dietary studies.
Materials:
-
This compound powder (purity ≥98%)
-
Standard rodent chow (e.g., AIN-93G or a high-fat diet base)
-
Food-grade mixer
-
Pellet maker (optional)
Procedure:
-
Dose Calculation: Determine the desired daily dose of this compound (e.g., 25-100 mg/kg body weight). Calculate the total amount of this compound needed based on the average daily food consumption of the animals and the total amount of diet to be prepared. For example, if a mouse consumes 4g of food per day and weighs 25g, a 50 mg/kg dose would require 1.25 mg of this compound per mouse per day. This translates to 0.3125 mg of this compound per gram of chow.
-
Diet Preparation:
-
Weigh the required amount of powdered rodent chow.
-
Weigh the calculated amount of this compound.
-
To ensure even distribution, first mix the this compound with a small portion of the powdered chow.
-
Gradually add the remaining chow to the mixture and continue mixing thoroughly in a food-grade mixer for at least 15 minutes.
-
-
Pelleting (Optional): If pelleted food is required, use a pellet maker to form uniform pellets from the mixed powder.
-
Control Diet: Prepare a control diet using the same procedure but without the addition of this compound.
-
Storage: Store the prepared diets in airtight containers at 4°C to prevent degradation.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Mice fasted for 6 hours (with free access to water)
Procedure:
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage from the tail vein.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Mice fasted for 4-6 hours (with free access to water)
Procedure:
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer the insulin solution via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection from the tail vein.
-
Calculate the rate of glucose disappearance as a measure of insulin sensitivity.
Protocol 4: Analysis of Serum Lipid Profile
Objective: To determine the effect of this compound on circulating lipid levels.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial assay kits for total cholesterol, triglycerides, HDL-C, and LDL-C.
Procedure:
-
Collect blood from fasted animals via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
Thaw the serum samples on ice and perform the lipid assays according to the manufacturer's instructions for the respective commercial kits.
Protocol 5: Gene Expression Analysis of Metabolic Markers in Liver Tissue
Objective: To investigate the effect of this compound on the expression of genes involved in glucose and lipid metabolism.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FAS, ACC, CPT1a, PPARα) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Tissue Collection: Euthanize the animals and immediately excise the liver. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize the liver tissue and extract total RNA using an appropriate kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of this compound in a diet-induced obesity mouse model.
Conclusion
This compound is a promising non-caloric sweetener for use in research diets to investigate metabolic health. Its demonstrated effects on body weight, glucose homeostasis, and lipid metabolism, mediated through key signaling pathways like TLR4/NF-κB and AMPK, highlight its potential as a therapeutic agent. The provided application notes and detailed protocols offer a framework for researchers to design and execute robust studies to further elucidate the metabolic benefits of this compound. Future research should focus on dose-response studies with purified this compound and explore its long-term effects on metabolic health and disease prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. The liver metabolic features of Mogroside V compared to Siraitia grosvenorii fruit extract in allergic pneumonia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway [ijbms.mums.ac.ir]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Mogroside IV-E
Welcome to the technical support center for improving the aqueous solubility of Mogroside IV-E. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
If you observe precipitation or phase separation, you can attempt to aid dissolution by gently heating the solution and using sonication.[1][2] However, for sustained solubility and to achieve higher concentrations, it is recommended to employ a systematic solubility enhancement strategy.
Q3: Can I adjust the pH to improve the solubility of this compound?
While the stability of the related compound, Mogroside V, has been noted over a broad pH range of 3 to 12, specific data on the pH-solubility profile of this compound is limited.[3] For the enzymatic conversion of mogrosides, an optimal pH of 5 has been reported for the activity of β-glucosidase.[3][4] It is advisable to perform a pH-solubility profile study for your specific application to determine if pH adjustment is a viable strategy.
Q4: Are there any pre-formulated solvent systems I can use for in vitro/in vivo studies?
Yes, several co-solvent systems have been successfully used to dissolve this compound. These are particularly useful for establishing initial experimental conditions.
Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer composition. | - Increase the proportion of the co-solvent in the final solution.- Employ a solubility enhancement technique such as cyclodextrin complexation or solid dispersion.- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] |
| Cloudiness or phase separation in the final solution | Incomplete dissolution or formation of a metastable solution. | - Ensure all components are fully dissolved before adding the next solvent in a co-solvent system.- Increase mixing time or energy (e.g., vortexing, sonication).- Consider filtration through a 0.22 µm filter to remove any undissolved particles. |
| Low or inconsistent drug loading in formulations | Poor affinity of this compound with the chosen carrier or inefficient preparation method. | - Screen different types of cyclodextrins or polymers for solid dispersions.- Optimize the drug-to-carrier ratio.- Ensure the complete removal of the solvent in the solvent evaporation method for solid dispersions. |
| Instability of the solution over time | The formulation may be a supersaturated solution that is prone to precipitation. | - Prepare solutions fresh daily, especially for in vivo experiments.[1][2]- For stock solutions in organic solvents like DMSO, store at -20°C or -80°C and protect from light to prevent degradation.[1][2]- Evaluate the physical stability of your formulation over the intended use period. |
Quantitative Data on Solubility Enhancement
The following table summarizes quantitative data on the solubility of this compound in various solvent systems.
| Solvent System | Achieved Solubility | Molar Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 88.87 | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 2.22 | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 2.22 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.22 | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is suitable for preparing a stock solution for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved, using sonication if necessary.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents while mixing thoroughly after each addition. For a final concentration of 2.5 mg/mL in a 1 mL working solution, the volumes would be:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution until it is clear. It is recommended to prepare this working solution fresh on the day of use.[1]
Experimental Workflow for Co-Solvent System Preparation
Caption: A step-by-step workflow for preparing a this compound working solution using a co-solvent system.
Protocol 2: Preparation of this compound/Cyclodextrin Inclusion Complex by Kneading
This method can be used to prepare a solid inclusion complex which can then be dissolved in an aqueous medium.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water mixture (e.g., 50:50 v/v)
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Accurately weigh the this compound and cyclodextrin and place them in a mortar.
-
Mix the powders thoroughly.
-
Slowly add a small amount of the ethanol/water mixture to the powder while continuously kneading with a pestle to form a paste.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid can be gently ground into a fine powder. This powder can then be used for dissolution studies.
Logical Diagram for Cyclodextrin Inclusion Complex Formation
Caption: Diagram illustrating the formation of a this compound/cyclodextrin inclusion complex to enhance solubility.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix at a molecular level.
Materials:
-
This compound powder
-
A suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
A common solvent that dissolves both this compound and the polymer (e.g., ethanol, methanol)
Procedure:
-
Select a drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator. The resulting powder can be used for dissolution testing.
Signaling Pathway of Solid Dispersion Mechanism
Caption: The process of creating a solid dispersion to improve the dissolution of this compound.
Analytical Methods for Quantification
To accurately determine the solubility of this compound in your experiments, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is suitable as mogrosides lack a strong chromophore.
-
Quantification: Develop a calibration curve using this compound standards of known concentrations.
For more complex matrices or lower concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity.
References
Monk Fruit Technical Support Center: Mogroside IV-E Extraction
Welcome to the technical support center for Mogroside IV-E extraction from monk fruit (Siraitia grosvenorii). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific triterpenoid glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Fruit Maturity | The concentration of individual mogrosides varies significantly with the fruit's maturity. Mogroside V becomes predominant in later stages, while other mogrosides like Mogroside IIe are higher in immature fruits.[1] Harvest fruits at the optimal time for this compound content, which may require preliminary analysis of fruits at different growth stages. |
| Improper Drying Method | High-temperature drying can lead to the degradation of mogrosides. Low-temperature drying methods, such as vacuum drying, have been shown to yield higher concentrations of Mogroside IV and other key mogrosides compared to traditional hot-air drying.[2] |
| Inefficient Extraction Solvent | While water is a common solvent, aqueous ethanol solutions (e.g., 40-70%) can be more effective for extracting mogrosides.[3][4][5] Experiment with different ethanol concentrations to optimize the extraction of this compound. |
| Inadequate Extraction Technique | Traditional boiling can be less efficient than modern techniques.[3] Consider using methods like ultrasonic-assisted extraction, microwave-assisted extraction, or flash extraction to improve yields.[3][4] |
| Poor Adsorption/Desorption in Purification | The choice of macroporous resin is critical for isolating mogrosides.[5] Screen different types of resins to find one with the best adsorption and desorption characteristics for this compound. Elution with an appropriate concentration of ethanol is also crucial for recovery.[5] |
Issue 2: Co-elution of Mogrosides and Other Impurities
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Similar Polarity of Mogrosides | Mogrosides are structurally similar, making chromatographic separation challenging. Optimize the mobile phase gradient in your HPLC or column chromatography. Using a C18 column with an acetonitrile/water gradient containing 0.1% formic acid has shown good separation for multiple mogrosides.[6] |
| Presence of Sugars and Pigments | The crude extract contains significant amounts of sugars and other compounds that can interfere with purification.[2] Employ pre-purification steps such as membrane filtration or a preliminary column wash with deionized water to remove these impurities before eluting the mogrosides with an ethanol solution.[4][5] |
| Inadequate Column Packing | Poorly packed chromatography columns can lead to broad peaks and poor resolution. Ensure your columns are packed uniformly and efficiently. |
Frequently Asked Questions (FAQs)
Q1: What is the typical content of this compound in monk fruit?
A1: The exact percentage of this compound is not as well-documented as Mogroside V. However, one study identified the composition of a purified mogroside extract to contain 4.54% Mogroside IV.[4] The total mogroside content in dried monk fruit is approximately 0.5-1%.[1]
Q2: What are the optimal storage conditions for monk fruit to preserve this compound content?
A2: To prevent degradation of mogrosides, monk fruit should be properly dried to inhibit microbial growth and then stored in a cool, dark, and dry place.[2] For purified extracts, storage at -20°C or -80°C is recommended for long-term stability.[7]
Q3: How can I accurately quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS/MS) is the most common and accurate method for quantifying this compound.[1][6][8] A C18 column is typically used for separation.[6][8]
Q4: Are there any enzymatic methods to increase the yield of this compound?
A4: Enzymatic hydrolysis can be used to convert more complex mogrosides into simpler ones. For example, β-glucosidase can be used to hydrolyze Mogroside V to produce other mogrosides like Siamenoside I and Mogroside IV.[8][9][10] By controlling the reaction time, it may be possible to optimize the production of Mogroside IV.[8]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Mogrosides
This protocol is based on a method described for the general extraction of mogrosides and can be adapted for optimizing this compound yield.
-
Sample Preparation : Dry monk fruit and grind it into a fine powder.
-
Extraction :
-
Filtration : After extraction, filter the mixture to separate the liquid extract from the solid residue.
-
Concentration : Evaporate the solvent from the liquid extract under reduced pressure to obtain the crude mogroside extract.
Protocol 2: Purification of Mogrosides using Macroporous Resin
This protocol provides a general procedure for purifying mogrosides from a crude extract.
-
Resin Selection and Preparation : Select a macroporous resin with good adsorption and desorption characteristics for mogrosides (e.g., HZ 806).[5] Pre-treat the resin according to the manufacturer's instructions.
-
Adsorption :
-
Dissolve the crude extract in deionized water.
-
Pass the aqueous solution through a column packed with the prepared resin.
-
-
Washing : Wash the column with deionized water to remove sugars and other highly polar impurities.[5]
-
Elution : Elute the adsorbed mogrosides from the column using a 40% aqueous ethanol solution.[5]
-
Fraction Collection : Collect the eluate in fractions and monitor the presence of this compound using HPLC.
-
Drying : Combine the fractions rich in this compound and evaporate the solvent to obtain the purified product.
Protocol 3: HPLC Analysis of Mogrosides
This protocol is adapted from methods used for the quantification of various mogrosides.[6]
-
Chromatographic System : Use an HPLC system equipped with a UV detector and a C18 column (e.g., Agilent Poroshell 120 SB C18).[6]
-
Mobile Phase :
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : Develop a gradient elution program to achieve optimal separation of mogrosides.
-
Flow Rate : Set the flow rate to 0.25 mL/min.[6]
-
Quantification : Prepare a calibration curve using a certified standard of this compound to quantify its concentration in the samples.
Data Presentation
Table 1: Comparison of Different Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature | Time | Yield of Total Mogrosides | Reference |
| Hot Water Extraction | Water | 1:15 (g/mL) | Boiling | 3 x 60 min | 5.6% | [3] |
| Ethanol Reflux | 88% Ethanol | 1:27 (g/mL) | 80°C | 118 min | Not Specified for Mogrosides | [3] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 (g/mL) | 55°C | 45 min | 2.98% | [3] |
| Microwave-Assisted | Water | 1:8 (g/mL) | - | 15 min (750 W) | 0.73% | [4] |
| Flash Extraction | Water | 1:20 (g/mL) | 40°C | 7 min | 6.9% | [3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
degradation pathways of Mogroside IV-E under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the degradation pathways of Mogroside IV-E under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Mogroside V, and where does this compound fit in?
Mogroside V primarily undergoes deglycosylation, a process of losing its sugar moieties, through enzymatic or acid-catalyzed hydrolysis. This compound is a key intermediate product in this pathway, formed by the removal of a glucose unit from Mogroside V. Further hydrolysis of this compound can lead to the formation of Mogroside IIIe and eventually the aglycone, Mogrol.
Q2: What are the optimal conditions for the enzymatic degradation of Mogroside V to this compound?
Enzymatic conversion using β-glucosidase is a common method for the targeted production of this compound from Mogroside V. The optimal conditions for this enzyme's activity are generally a pH between 4.0 and 5.0 and a temperature of approximately 60°C[1][2].
Q3: How does acid hydrolysis affect this compound?
Acid hydrolysis can also facilitate the deglycosylation of mogrosides. While specific kinetic data for this compound is limited, it is known that acid treatment of Siraitia grosvenorii extracts, which contain various mogrosides, leads to the generation of different mogroside species and their aglycones[3]. This method is often less specific than enzymatic hydrolysis and can lead to a wider range of by-products.
Q4: Is this compound susceptible to degradation under alkaline, oxidative, or photolytic stress?
Currently, there is limited specific information in the public domain regarding the forced degradation of this compound under alkaline, oxidative, and photolytic conditions. However, based on the general behavior of triterpenoid glycosides, it can be inferred that the glycosidic bonds are susceptible to hydrolysis under strong alkaline conditions. The aglycone moiety may be susceptible to oxidation, and prolonged exposure to high-intensity light could potentially lead to photodegradation, although specific degradation products have not been characterized.
Q5: What are the expected degradation products of this compound under thermal stress?
High temperatures can lead to the degradation of mogrosides. Studies on the drying of monk fruit have shown that higher temperatures can result in a decrease in the content of various mogrosides, including Mogroside IV[4]. The primary degradation pathway under thermal stress is likely the hydrolysis of the glycosidic bonds, leading to the formation of smaller mogrosides and mogrol.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound during enzymatic hydrolysis of Mogroside V. | 1. Suboptimal pH or temperature for β-glucosidase activity.2. Enzyme inhibition.3. Incorrect reaction time. | 1. Ensure the reaction buffer is maintained at pH 4.0-5.0 and the temperature is controlled at 60°C[1][2].2. Check for the presence of potential enzyme inhibitors in the reaction mixture.3. Optimize the reaction time; short incubation times may result in incomplete conversion of Mogroside V, while long times may lead to further degradation of this compound. |
| Multiple unexpected peaks in HPLC analysis after acid hydrolysis. | Acid hydrolysis is not highly specific and can lead to a mixture of degradation products. | Consider using a more specific method like enzymatic hydrolysis with β-glucosidase for targeted production of this compound. If acid hydrolysis is necessary, optimize acid concentration, temperature, and reaction time to favor the desired product. |
| Inconsistent results in stability studies of this compound. | 1. Variation in experimental conditions (pH, temperature, light exposure).2. Inadequate analytical method. | 1. Tightly control all experimental parameters. Use calibrated equipment and protect samples from light where necessary.2. Develop and validate a stability-indicating HPLC or LC-MS/MS method capable of separating this compound from its potential degradation products. |
| Degradation of this compound observed during sample preparation for analysis. | Thermal instability or pH sensitivity of the analyte. | Minimize exposure of the sample to high temperatures. Use appropriate buffers to maintain a stable pH. Prepare samples immediately before analysis whenever possible. |
Quantitative Data Summary
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Mogroside V
| Parameter | Optimal Value | Reference |
| Enzyme | β-glucosidase | [1][2] |
| pH | 4.0 - 5.0 | [1][2] |
| Temperature | 60 °C | [1][2] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Mogroside V to this compound
-
Substrate Preparation: Dissolve Mogroside V in a citrate buffer (pH 4.5) to a final concentration of 1 mg/mL.
-
Enzyme Solution: Prepare a solution of β-glucosidase in the same citrate buffer. The optimal enzyme concentration should be determined empirically but a starting point of 10 U/mL can be used.
-
Reaction Incubation: Mix the substrate and enzyme solutions and incubate at 60°C.
-
Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Immediately stop the reaction by adding an equal volume of cold methanol to the aliquot.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of Mogroside V, this compound, and other degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Mogroside Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 203-210 nm) as mogrosides lack a strong chromophore[5].
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
Visualizations
Caption: Enzymatic degradation pathway of Mogroside V.
Caption: Hypothetical forced degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
preventing precipitation of Mogroside IV-E in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Mogroside IV-E in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is known for its intense sweetness without contributing calories, making it a subject of interest in food science and as a potential therapeutic agent.[3] In research, it is investigated for its antioxidant, antidiabetic, and anticancer properties.[1][2][4]
Q2: What are the common solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[1][4][5] For in vivo formulations, a combination of solvents is often necessary to achieve the desired concentration and stability.[1][4]
Q3: What is the recommended storage condition for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[4][5][6] It is advisable to protect the solutions from light.[4][6] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4][5]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from a stock solution can be a significant issue, leading to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Visual Troubleshooting Workflow
References
Technical Support Center: Interference of Mogroside IV-E in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Mogroside IV-E in biochemical assays. As a triterpenoid glycoside, also classified as a saponin, this compound possesses physicochemical properties that can lead to non-specific effects in various assay formats. This guide is designed to help you identify and mitigate potential artifacts, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural, non-sugar sweetener isolated from the fruit of Siraitia grosvenorii.[1][2] It belongs to the class of compounds known as triterpenoid glycosides or saponins.[3][4] Saponins are amphipathic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) regions.[3] This property can cause them to behave like detergents or surfactants in solution, which can lead to several types of assay interference.
Q2: What are the common mechanisms of assay interference caused by saponins like this compound?
The primary mechanisms by which saponins can interfere with biochemical assays include:
-
Compound Aggregation: At concentrations above a certain threshold (the critical micelle concentration or CMC), saponin molecules can self-assemble into aggregates or micelles.[5] These aggregates can non-specifically interact with proteins, including enzymes and antibodies, potentially leading to denaturation, inhibition, or activation that is independent of the intended biological target.
-
Membrane Perturbation: In cell-based assays, the surfactant-like properties of saponins can disrupt cell membranes, leading to cytotoxicity or other cellular effects that can confound the assay results.[6]
-
Direct Interaction with Assay Reagents: this compound might interact directly with assay components such as substrates, detection reagents, or reporter enzymes (e.g., luciferase).
-
Optical Interference: Although less common for this class of molecules, some compounds can interfere with light-based readouts by absorbing light (color quenching) or emitting their own light (autofluorescence) in fluorescence-based assays.[7]
Q3: My dose-response curve for this compound is unusually steep and shows a narrow activity range. Could this be interference?
Yes, a very steep or "sharp" dose-response curve is a classic hallmark of compound aggregation. This occurs because the interfering effect (inhibition or activation) only manifests after the compound reaches its critical micelle concentration (CMC) and forms aggregates. Below the CMC, there is little to no effect, while above it, the effect appears abruptly.
Q4: How can I determine if this compound is forming aggregates in my assay?
Several experimental approaches can help determine if aggregation is the cause of the observed activity:
-
Detergent Test: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) in the assay buffer can disrupt the formation of compound aggregates. If the activity of this compound is significantly reduced or eliminated in the presence of the detergent, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of sub-micron sized particles (aggregates) in a solution of this compound at the concentrations used in your assay.
-
Centrifugation: Aggregates can often be pelleted by high-speed centrifugation. If the supernatant shows reduced activity after centrifugation, it suggests that the active species was the aggregated form of the compound.
Troubleshooting Guides
Problem 1: Suspected False-Positive Inhibition by this compound in an Enzyme Assay
If you observe inhibitory activity of this compound that you suspect may be an artifact, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected false-positive inhibition.
Detailed Steps:
-
Perform a Detergent Test: Re-run your assay with the inclusion of a low concentration of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant decrease in inhibition suggests that the effect is due to aggregation.
-
Check for Optical Interference: If your assay is fluorescence- or absorbance-based, run a control experiment with this compound in the assay buffer without the enzyme or substrate to see if the compound itself is contributing to the signal.
-
Assess Chemical Reactivity: Pre-incubate this compound with the enzyme before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification, although this is less common for saponins.
-
Vary Enzyme Concentration: For aggregation-based inhibitors, the IC50 value is often dependent on the enzyme concentration. Increasing the enzyme concentration may lead to a rightward shift in the IC50 curve if the inhibition is due to aggregation.
-
Use an Orthogonal Assay: Confirm the activity of this compound in a different assay that measures the same biological endpoint but uses a different detection technology.
Problem 2: High Variability or Poor Reproducibility in Cell-Based Assays
Due to its surfactant-like properties, this compound can cause issues in cell-based assays.
Caption: Troubleshooting workflow for cell-based assay variability.
Detailed Steps:
-
Assess Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, LDH release) with this compound at the concentrations used in your primary assay. If significant cytotoxicity is observed, the results of your primary assay may be a consequence of cell death.
-
Check for Solubility Issues: Visually inspect the assay plates for any precipitation of this compound at the tested concentrations. Poor solubility can lead to inconsistent results.
-
Consider Membrane Permeabilization: Even at non-cytotoxic concentrations, saponins can permeabilize cell membranes. This could allow assay reagents to enter cells more readily or intracellular components to leak out, leading to artifacts. Consider using a membrane integrity dye to assess this.
-
Optimize Assay Conditions: If interference is suspected, try to reduce the concentration of this compound to the lowest effective concentration. Also, ensure thorough mixing and appropriate incubation times.
Quantitative Data Summary
| Parameter | Typical Range for Saponins/Aggregators | Significance in Assays |
| Critical Micelle Concentration (CMC) | Low to mid µM range | Above this concentration, aggregation and potential non-specific inhibition can occur. |
| Detergent Concentration for Mitigation | 0.01% - 0.1% (v/v) | Effective in disrupting aggregates and reducing false-positive signals. |
| Enzyme Concentration Dependence | IC50 may increase with higher enzyme concentration | A hallmark of some aggregation-based inhibitors. |
Experimental Protocols
Protocol 1: Detergent Susceptibility Test to Identify Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
Set 1 (Control): Perform the assay according to your standard protocol. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.
-
Set 2 (Detergent): Prepare the assay buffer to contain a final concentration of 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved and equilibrated.
-
Run the assay in Set 2 with the same concentrations of this compound as in Set 1.
-
Data Analysis: Compare the dose-response curves of this compound from both sets. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent is strong evidence for aggregation-based interference.
Protocol 2: Assay for Optical Interference (Fluorescence)
Objective: To determine if this compound interferes with the optical readout of a fluorescence-based assay.
Methodology:
-
Prepare a multi-well plate with the following controls:
-
Buffer alone: Assay buffer only.
-
Buffer + this compound: Assay buffer with this compound at the highest concentration used in your assay.
-
Buffer + Fluorophore: Assay buffer with the fluorescent substrate or product at a concentration similar to that generated in the assay.
-
Buffer + Fluorophore + this compound: Assay buffer with both the fluorophore and this compound.
-
-
Incubate the plate under the same conditions as your assay (temperature, time).
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Compare "Buffer alone" and "Buffer + this compound" to check for autofluorescence of the compound.
-
Compare "Buffer + Fluorophore" and "Buffer + Fluorophore + this compound" to check for quenching of the fluorescent signal by the compound.
-
By systematically applying these troubleshooting guides and control experiments, researchers can better understand and mitigate the potential for assay interference by this compound, leading to more reliable and interpretable data in drug discovery and other biochemical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
Technical Support Center: Enhancing the Yield of Mogroside IV-E During Purification
Welcome to the technical support center for Mogroside IV-E purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help enhance the yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Mogroside IV isomers?
This compound is a cucurbitane-type triterpenoid glycoside, one of the sweet components found in the fruit of Siraitia grosvenorii (monk fruit). Mogroside IV exists as isomers, primarily Mogroside IVA and Mogroside IVE. These isomers have the same molecular formula but differ in the spatial arrangement of their glycosidic bonds, which can affect their biological activity and physical properties. Distinguishing between these isomers typically requires advanced analytical techniques such as 2D-NMR or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Q2: What are the primary sources of this compound for purification?
This compound can be obtained from two main sources:
-
Direct extraction from Siraitia grosvenorii (monk fruit): While present in the fruit, its concentration is often lower than other major mogrosides like Mogroside V.
-
Enzymatic hydrolysis of Mogroside V: This is a common and often more efficient method. Mogroside V, the most abundant mogroside in monk fruit, can be selectively hydrolyzed using enzymes like β-glucosidase to yield intermediate products, including Mogroside IV (both IVA and IVE isomers) and Siamenoside I.[1]
Q3: Which enzymatic reaction is known to produce this compound?
Specific glycosyltransferases have been shown to catalyze the formation of this compound. For instance, certain enzymes can convert Mogroside IIIE into Siamenoside I and Mogroside IVE with a conversion rate of 51–82%.[2] This enzymatic conversion is a key strategy for specifically enhancing the production of this compound.
Q4: How can I monitor the progress of the enzymatic conversion to this compound?
The progress of the enzymatic hydrolysis of Mogroside V or the conversion of other precursors to this compound can be monitored using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).[3] Samples should be taken at regular intervals from the reaction mixture to track the decrease in the substrate and the increase in this compound and other products.
Troubleshooting Guide
Issue 1: Low Yield of Mogroside IV After Enzymatic Hydrolysis of Mogroside V
-
Possible Cause 1: Suboptimal enzyme activity.
-
Solution: Ensure the reaction conditions are optimal for the specific β-glucosidase being used. For many β-glucosidases, the optimal pH is around 5.0 and the optimal temperature is approximately 60°C.[4] Verify the activity of your enzyme batch with a standard substrate.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Increase the reaction time or the enzyme concentration. Monitor the reaction over a longer period to ensure it has gone to completion. In an immobilized enzyme system, slowing down the flow rate can increase the reaction time and lead to a higher yield of intermediate products like Mogroside IV.[4]
-
-
Possible Cause 3: Further hydrolysis to other mogrosides.
-
Solution: Mogroside IV is an intermediate in the hydrolysis of Mogroside V to Mogroside IIIE.[1] If the reaction is left for too long, the Mogroside IV produced may be further hydrolyzed. It is crucial to perform a time-course experiment to identify the optimal time point for harvesting the maximum amount of Mogroside IV.
-
Issue 2: Difficulty in Separating this compound from Mogroside IVA and other Mogrosides
-
Possible Cause 1: Inadequate chromatographic resolution.
-
Solution: The separation of Mogroside IV isomers requires a high-resolution chromatographic method. An HPLC system with a C18 column and a gradient elution of acetonitrile and water with 0.1% formic acid has been shown to separate major mogrosides, including Mogroside IVA and a compound identified as "Mogroside IV", within 10 minutes.[3] Optimizing the gradient profile and flow rate is critical for achieving baseline separation of the isomers.
-
-
Possible Cause 2: Co-elution with other components.
-
Solution: If this compound is co-eluting with other mogrosides or impurities, consider using a different stationary phase or modifying the mobile phase. Preparative HPLC may be necessary for obtaining high-purity this compound.
-
Issue 3: Degradation of this compound During Purification
-
Possible Cause 1: pH instability.
-
Solution: While specific data on the pH stability of this compound is limited, mogrosides, in general, can be susceptible to degradation under harsh acidic or alkaline conditions. It is advisable to maintain the pH of solutions within a neutral or slightly acidic range (pH 4-7) during purification and storage.
-
-
Possible Cause 2: Thermal degradation.
-
Solution: Avoid exposing the purified this compound to high temperatures for extended periods. Evaporation of solvents should be carried out under reduced pressure at a low temperature. For long-term storage, keep the purified compound at -20°C or -80°C.[5]
-
Quantitative Data Summary
Table 1: Enzymatic Conversion Rates for Mogroside IV Production
| Enzyme/Method | Substrate | Product(s) | Conversion Rate / Yield | Reference |
| Glycosyltransferase | Mogroside IIIE | Siamenoside I and Mogroside IVE | 51-82% | [2] |
| Immobilized β-glucosidase | Mogroside V | Mogroside IV and Siamenoside I | Highest concentration at 0.2 mL/min flow rate | [4] |
Table 2: Chromatographic Separation of Mogrosides
| Method | Column | Mobile Phase | Outcome | Reference |
| HPLC-ESI-MS/MS | Agilent Poroshell 120 SB C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Satisfactory separation of 8 major mogrosides, including Mogroside IVA, in 10 minutes. | [3] |
| HPLC-UV | Luna C18(2) 100A | Acetonitrile/Water (gradient) | Resolution of Mogroside V, Siamenoside I, Mogroside IV, and Mogroside IIIE. | [1] |
Experimental Protocols
Protocol 1: Enzymatic Production of Mogroside IV from Mogroside V using Immobilized β-Glucosidase
This protocol is based on the methodology for producing Mogroside IV as an intermediate from Mogroside V.
-
Enzyme Immobilization:
-
Activate glass microspheres by treating with 10% nitric acid at 90°C for 1 hour, followed by washing with distilled water.
-
Functionalize the activated glass spheres with a 10% 3-amino-propyltriethoxysilane (APES) solution at 70°C for 3 hours, then wash with distilled water.
-
Cross-link β-glucosidase to the functionalized glass spheres using a 1.5% glutaraldehyde solution. The optimal activation time is 1 hour, and the enzyme binding time is 12 hours.[4]
-
-
Bioreactor Setup:
-
Pack the immobilized β-glucosidase into a column to create a packed bed reactor.
-
-
Enzymatic Reaction:
-
Prepare a solution of crude Mogroside V extract in a pH 5 citric acid buffer.
-
Pump the Mogroside V solution through the packed bed reactor. The optimal temperature for the reaction is 60°C and the optimal pH is 5.[4]
-
Control the flow rate to optimize the production of Mogroside IV. A flow rate of 0.2 mL/min has been shown to yield the highest concentration of Mogroside IV.[4]
-
-
Sample Analysis:
-
Collect the eluate from the reactor.
-
Analyze the composition of the eluate using HPLC to determine the concentration of Mogroside IV.
-
Protocol 2: HPLC Analysis for the Separation of Mogroside IV Isomers
This protocol is adapted from a method for separating major mogrosides.
-
HPLC System:
-
An Agilent 1260 Series LC system or equivalent.
-
Column: Agilent Poroshell 120 SB C18 (or a similar high-resolution C18 column).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Develop a gradient elution program to achieve separation. A starting point could be a linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes. The exact gradient will need to be optimized for your specific column and system.
-
-
Flow Rate:
-
A flow rate of 0.25 mL/min has been reported to provide good separation and peak shape.[3]
-
-
Detection:
-
UV detection at 210 nm or Mass Spectrometry (MS) for more sensitive and specific detection.
-
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting Mogroside IV-E quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mogroside IV-E in complex matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis
-
Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
-
Answer: Peak tailing for compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1] Here are several potential causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar groups of this compound, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0 with formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.[1]
-
Solution 3: Use a Different Stationary Phase: Consider a column with a different stationary phase chemistry that is less prone to such interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause poor peak shape.
-
Solution: Replace the guard column and/or flush the analytical column. If the problem persists, replace the analytical column.[1]
-
-
Improper Mobile Phase Composition:
-
Solution: Ensure your mobile phase components are correctly proportioned and well-mixed. Using a gradient elution can sometimes improve peak shape for glycosides like mogrosides.[2]
-
-
Issue 2: Low Recovery of this compound During Sample Extraction
-
Question: I am experiencing low and inconsistent recovery of this compound from my sample matrix. How can I improve my extraction efficiency?
-
Answer: Low recovery is a common issue when extracting compounds from complex matrices. The choice of extraction solvent and method are critical.
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound.
-
Solution: A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting mogrosides.[3] You may need to optimize this ratio for your specific matrix.
-
-
Inefficient Extraction Method: The chosen extraction technique may not be providing sufficient energy to disrupt the matrix and release the analyte.
-
Solution 1: Ultrasound-Assisted Extraction (UAE): This is a commonly used and effective method for mogrosides.[3] Ensure the sonication time and power are optimized.
-
Solution 2: Microwave-Assisted Extraction (MAE): MAE can also be a powerful technique for improving extraction efficiency.[4]
-
Solution 3: Solid-Phase Extraction (SPE): For cleaning up complex samples and concentrating the analyte, SPE can be very effective. Choose a cartridge with a suitable sorbent for triterpene glycosides.
-
-
Analyte Degradation: this compound may be degrading during the extraction process.
-
Solution: Minimize exposure to high temperatures and harsh pH conditions during extraction.
-
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis, leading to poor sensitivity and reproducibility. What are the best strategies to mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis and can significantly impact the accuracy of quantification.[5][6][7]
-
Co-eluting Matrix Components: Endogenous components from the sample matrix can co-elute with this compound and compete for ionization in the MS source.[5]
-
Solution 1: Improve Chromatographic Separation: Optimize your HPLC gradient to better separate this compound from interfering matrix components. A longer, shallower gradient can be effective.
-
Solution 2: Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a larger portion of the matrix components before injection.
-
Solution 3: Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
-
Use of an Internal Standard (IS): A suitable internal standard is crucial for correcting for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that exhibits similar ionization behavior and chromatographic retention can be used.
-
-
Matrix-Matched Calibrants:
-
Solution: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of matrix components.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal wavelength for UV detection of this compound?
-
A1: Mogrosides lack a strong chromophore, so UV detection is typically performed at low wavelengths, around 203-210 nm, to achieve adequate sensitivity.[8]
-
-
Q2: Which ionization mode is best for the LC-MS/MS analysis of this compound?
-
A2: Negative ion electrospray ionization (ESI-) is generally preferred for the analysis of mogrosides as it provides higher sensitivity.[2]
-
-
Q3: What are typical validation parameters for a this compound quantification method?
-
Q4: Can I use a C18 column for this compound analysis?
-
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
-
A5: The most reliable method is to compare the retention time and mass spectrum (especially with MS/MS fragmentation patterns) of your sample peak with that of a certified reference standard of this compound.
-
Quantitative Data Summary
Table 1: Typical Performance Characteristics of an LC-MS/MS Method for Mogroside Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.9984 | [2] |
| Recovery | 95.5% - 103.7% | [9] |
| Intra-day Precision (RSD) | < 3.73% | [2] |
| Inter-day Precision (RSD) | < 3.91% | [2] |
| Limit of Detection (LOD) | 9.288 ng/mL - 18.159 ng/mL | [9] |
Table 2: Example Recovery Data for Mogrosides in a Complex Matrix
| Compound | Spiked Concentration (µg/mL) | Average Recovery (%) | RSD (%) |
| Mogroside IV | 10 | 98.2 | 3.1 |
| Mogroside V | 10 | 101.5 | 2.8 |
| Siamenoside I | 10 | 96.7 | 3.5 |
Data is illustrative and based on typical values reported in the literature.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from a Solid Matrix
-
Sample Preparation: Homogenize the dried and powdered sample matrix.
-
Extraction:
-
Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).
-
Sonicate for 30 minutes in an ultrasonic bath.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC-UV or LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 20% B, increasing to 80% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by infusing a standard solution of the analyte.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. longdom.org [longdom.org]
- 6. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 10. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Mogroside IV-E in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Mogroside IV-E in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit). It is known for its intense sweetness and is used as a natural, non-caloric sweetener.[1] Understanding its stability is crucial for developing and formulating food, beverage, and pharmaceutical products to ensure product quality, efficacy, and shelf-life.
Q2: What are the typical degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other triterpenoid glycosides, is hydrolysis of its glycosidic bonds. This can be catalyzed by acid or enzymes, leading to the cleavage of sugar moieties from the mogrol backbone.[2][3] Mogroside IV is an intermediate in the hydrolysis of the more complex Mogroside V.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability in solvent, it is recommended to store this compound solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5][6] These conditions help to minimize degradation.
Q4: How does pH affect the stability of mogrosides?
A4: While specific data for this compound is limited, the related Mogroside V is reported to be stable in a pH range of 3 to 12 when stored at 2 to 8°C.[7] It is reasonable to infer that this compound exhibits similar stability within a comparable pH range, although empirical testing is recommended for specific formulations. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate hydrolysis of the glycosidic bonds.
Q5: Is this compound stable to heat?
A5: There is no specific data on the heat stability of this compound. However, Mogroside V has been reported to be heat-stable between 100 to 150°C for 4 hours and for up to 8 hours in boiling water.[7] Given the structural similarity, this compound is also expected to have good heat stability, but this should be confirmed experimentally for specific applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound in a neutral aqueous solution. | - Microbial contamination.- Presence of catalytic impurities. | - Use sterile, high-purity water and buffers.- Filter-sterilize solutions.- Analyze for trace metal ions that could catalyze degradation. |
| Inconsistent results in stability studies. | - Inaccurate quantification method.- Variability in storage conditions.- Inconsistent sample preparation. | - Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy.- Ensure precise temperature and humidity control during storage.- Standardize all sample handling and preparation steps. |
| Precipitation of this compound during the experiment. | - Poor solubility in the chosen solvent.- Change in temperature or pH affecting solubility. | - Consult solubility data and choose a more appropriate solvent or a co-solvent system.- Ensure the experimental conditions remain within the solubility limits of this compound. |
| Appearance of unknown peaks in chromatograms during stability analysis. | - Formation of degradation products.- Interaction with excipients or container components. | - Conduct forced degradation studies to identify potential degradation products.- Perform compatibility studies with all formulation components and the container closure system. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents
This protocol outlines a basic experiment to assess the short-term stability of this compound in common laboratory solvents.
Materials:
-
This compound (≥98% purity)
-
Solvents: Methanol, Ethanol, Acetonitrile, DMSO, Purified Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO).
-
Prepare test solutions by diluting the stock solution with each of the test solvents to a final concentration of approximately 1 mg/mL.
-
Analyze an initial sample (T=0) of each solution by HPLC to determine the initial concentration of this compound.
-
Store the remaining solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours, and 1 week) and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound (≥98% purity)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period (e.g., 30, 60, 120 minutes). Neutralize before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period (e.g., 24, 48 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.
-
Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed control to identify degradation products.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility |
| DMSO | 100 mg/mL (88.87 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.22 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.22 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.22 mM) |
Table 2: Hypothetical Stability Data of this compound in Different Solvents at 40°C (Illustrative Example)
| Solvent | % Remaining after 1 week | % Remaining after 4 weeks |
| Methanol | 95.2% | 85.1% |
| Ethanol | 96.5% | 88.3% |
| Acetonitrile | 98.1% | 92.5% |
| Water (pH 7) | 97.3% | 90.7% |
| DMSO | 99.0% | 96.2% |
Disclaimer: The data in this table is illustrative and not based on published experimental results. Actual stability should be determined empirically.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified hydrolysis pathway of mogrosides.
References
- 1. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 2. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mogroside - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Bioavailability of Mogroside IV-E In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Mogroside IV-E.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is attributed to several factors inherent to its structure as a large, hydrophilic glycoside. These include:
-
Poor Membrane Permeability: The multiple glucose units attached to the mogrol backbone increase the molecule's size and hydrophilicity, hindering its passive diffusion across the intestinal epithelium.
-
Presystemic Metabolism: this compound can be extensively metabolized by digestive enzymes and gut microbiota in the gastrointestinal tract. Studies on similar mogrosides, like Mogroside V, indicate that they are often hydrolyzed to their aglycone, mogrol, and other smaller metabolites before significant absorption can occur.[1][2]
-
Efflux Transporter Activity: It is possible that this compound or its metabolites are substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells and back into the lumen.
Q2: What are the primary metabolites of this compound observed in vivo?
A2: While specific metabolic pathways for this compound are not extensively detailed in the current literature, based on studies of other mogrosides, the primary metabolic route is deglycosylation by intestinal microflora.[1][2] This process involves the sequential removal of glucose units, leading to the formation of various smaller mogrosides and ultimately the aglycone, mogrol. These metabolites may then undergo further phase I and phase II metabolism in the liver if absorbed.
Q3: Are there any formulation strategies that have been successfully used for similar compounds?
A3: Yes, various formulation strategies have been shown to improve the oral bioavailability of poorly soluble and/or permeable compounds, including other triterpenoid glycosides. These strategies, which are applicable to this compound, include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. For instance, Mogroside V has been successfully used as a carrier to enhance the solubility and oral absorption of curcumin and silybin by forming solid dispersions that self-assemble into micelles in aqueous environments.[3][4] This suggests that formulating this compound as a solid dispersion could enhance its own dissolution and absorption.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation in the GI tract, facilitate its transport across the intestinal mucus layer, and improve its uptake by intestinal epithelial cells.[5]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and microemulsions can improve the solubilization of lipophilic compounds and facilitate their absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.[6][7]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
| Potential Cause | Troubleshooting/Suggested Experiment |
| Poor aqueous solubility and dissolution rate. | Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, or even another mogroside like Mogroside V).[3][4] Prepare nanoparticle formulations to increase the surface area for dissolution. |
| Extensive first-pass metabolism in the gut and liver. | Co-administer with inhibitors of relevant metabolic enzymes (if known). Develop formulations that promote lymphatic absorption (e.g., lipid-based systems) to bypass the liver.[6] |
| Efflux by intestinal transporters (e.g., P-gp). | Conduct in vitro Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to assess if this compound is a substrate. If so, co-administration with a P-gp inhibitor or use of excipients that inhibit P-gp could be explored. |
| Degradation in the gastrointestinal tract. | Use enteric-coated formulations to protect this compound from the acidic environment of the stomach. Encapsulate in nanoparticles to provide a protective barrier.[5] |
Issue 2: Difficulty in Detecting and Quantifying this compound in Biological Matrices
| Potential Cause | Troubleshooting/Suggested Experiment |
| Low analyte concentration in plasma. | Develop a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification (LOQ). Optimize sample preparation to concentrate the analyte. |
| Matrix effects in LC-MS/MS analysis. | Employ a stable isotope-labeled internal standard for this compound if available. If not, use a structurally similar compound as an internal standard. Perform thorough method validation, including assessment of matrix effects and recovery. |
| Analyte instability in biological samples. | Investigate the stability of this compound in plasma and other matrices at different storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles. Add stabilizers if necessary. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Mogroside V and Silybin from a Solid Dispersion Formulation
This table presents data from a study where Mogroside V was used as a carrier to improve the bioavailability of Silybin. While not direct data for this compound, it demonstrates the potential of the solid dispersion strategy for this class of molecules.
| Formulation | Drug | Cmax (ng/mL) | AUC (ng·min/mL) | Relative Bioavailability (%) | Reference |
| Pure Silybin | Silybin | - | 1122 | 100 | [3] |
| Silybin/Mogroside V SDPs | Silybin | - | 27,481 | 2450 | [3] |
SDPs: Solid Dispersion Particles
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol is adapted from a method used for preparing solid dispersions of other poorly soluble drugs with Mogroside V.[3][4]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), or Mogroside V)
-
Solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve this compound and the hydrophilic carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Characterization:
-
Dissolution Studies: Perform in vitro dissolution studies in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of pure this compound.
-
Physicochemical Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state (amorphous vs. crystalline) of this compound in the solid dispersion.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Formulation Administration:
-
Fast the rats overnight (12 hours) before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group) for different formulations (e.g., this compound suspension, this compound solid dispersion).
-
Administer the formulations orally via gavage at a specific dose of this compound.
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after oral administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Plasma Sample Preparation:
-
Thaw the plasma samples at room temperature.
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water (with formic acid) and acetonitrile or methanol.
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubilisation and Enhanced Oral Absorption of Curcumin Using a Natural Non-Nutritive Sweetener Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing epimerization of Mogroside IV-E during analysis
Welcome to the technical support center for the analysis of Mogroside IV-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the epimerization of this compound during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its epimerization a concern during analysis?
This compound is a triterpenoid glycoside extracted from the monk fruit (Siraitia grosvenorii) and is used as a natural, non-caloric sweetener.[1][2] It possesses multiple chiral centers in its structure, making it susceptible to epimerization, which is the change in the stereochemical configuration at one of these centers. This transformation results in the formation of an epimer, a different molecule with potentially different physical and chemical properties, including sweetness and biological activity. In quantitative analysis, the presence of epimers can lead to inaccurate measurements, such as the overestimation or underestimation of the actual this compound content.
Q2: What are the primary factors that can induce the epimerization of this compound during analysis?
The primary factors that can induce the epimerization of glycosides like this compound are non-optimal pH and elevated temperatures. Both acidic and basic conditions can catalyze the epimerization process.[3] High temperatures during sample preparation, storage, or within the analytical instrument (e.g., HPLC column oven) can also provide the energy needed for this chemical transformation to occur. One study on a related compound, Mogroside V, indicated decomposition at high temperatures and instability in alkaline solutions.[4]
Q3: How can I detect if epimerization of this compound is occurring in my samples?
Epimerization can be detected by the appearance of new, unexpected peaks in your chromatogram, often close to the main this compound peak. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential epimers and other degradation products. If you observe a decrease in the peak area of this compound over time, accompanied by the emergence of a new peak with a similar mass-to-charge ratio (in LC-MS analysis), epimerization is a likely cause.
Q4: Are there any general recommendations for the storage of this compound samples to prevent epimerization?
Yes, proper storage is crucial. For short-term storage, it is advisable to keep samples at refrigerated temperatures (2-8 °C). For long-term storage, freezing at -20 °C or -80 °C is recommended.[2] Samples should be stored in neutral pH solutions whenever possible. It is also good practice to analyze samples as soon as possible after preparation. One study on various mogrosides found them to be stable in a prepared solution at room temperature for up to 24 hours.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak close to the this compound peak in the chromatogram. | Epimerization of this compound. | - Check the pH of your mobile phase and sample diluent. Avoid strongly acidic or alkaline conditions. If an acidic modifier is necessary for good chromatography, use the mildest effective acid (e.g., formic acid or acetic acid) at a low concentration (e.g., 0.1%).- Lower the column temperature. Operate the HPLC column at a lower temperature, for example, between 20-30 °C, to reduce the rate of potential on-column epimerization.[6]- Analyze samples immediately after preparation. Minimize the time samples spend at room temperature in the autosampler. |
| Inconsistent quantitative results for this compound across different analytical runs. | Partial epimerization occurring to varying extents. | - Ensure consistent sample preparation procedures. Pay close attention to pH and temperature at every step.- Use a stability-indicating HPLC method. This will allow you to separate and quantify both this compound and its epimer, providing a more accurate total measurement if the epimer is also to be quantified.- Perform a forced degradation study. Subjecting a sample to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate the epimer and other degradation products, confirming their retention times and aiding in method validation.[7][8] |
| Loss of this compound peak area over time when samples are left in the autosampler. | Degradation, potentially including epimerization, in the sample vial. | - Use a cooled autosampler. Set the autosampler temperature to a low value (e.g., 4 °C) to maintain sample stability during the analytical sequence.- Limit the run time of your analytical sequence. If possible, prepare and analyze samples in smaller batches to minimize the time they are queued for injection.- Re-evaluate your sample diluent. Ensure it is at a neutral pH and does not contain any components that could catalyze degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for the Analysis of this compound
This protocol describes a method designed to separate this compound from its potential epimers and other degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 80 20 20 60 40 25 60 40 30 80 20 | 35 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a diluent of 50:50 (v/v) methanol:water to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study (for method validation):
-
Acid Degradation: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Degradation: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Thermal Degradation: Heat the stock solution at 80 °C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described above to ensure the separation of any degradation products from the main this compound peak.
Data Presentation
Table 1: Recommended Analytical Conditions to Minimize this compound Epimerization
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 6.0 - 7.5 (if possible) or mildly acidic (e.g., with 0.1% formic acid) | Neutral pH minimizes acid/base-catalyzed epimerization. Mildly acidic conditions can improve peak shape without causing significant degradation.[5] |
| Column Temperature | 20 - 30 °C | Lower temperatures reduce the rate of chemical reactions, including epimerization, on the column.[6] |
| Autosampler Temperature | 4 - 10 °C | Maintains sample stability in the vial while awaiting injection. |
| Sample Storage | Short-term: 2-8 °CLong-term: -20 °C or -80 °C | Prevents degradation and epimerization over time.[2] |
| Sample Diluent | Neutral pH, e.g., Methanol/Water (50:50) | Avoids introducing acidic or basic conditions during sample preparation. |
Visualizations
Caption: Experimental workflow for minimizing this compound epimerization during HPLC analysis.
Caption: Logical relationship of this compound and its epimer.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-catalyzed Epimerization of Kobophenol A to Carasinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. files.core.ac.uk [files.core.ac.uk]
quality control parameters for Mogroside IV-E standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for Mogroside IV-E standards. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control parameters for a this compound reference standard?
A1: A high-quality this compound reference standard is characterized by a comprehensive set of parameters that ensure its identity, purity, and stability. These parameters are typically detailed in a Certificate of Analysis (CoA). Key quality control specifications are summarized in the table below.
Q2: How should this compound standards be stored?
A2: Proper storage is critical to maintain the integrity of this compound standards. For long-term storage, it is recommended to store the solid material at 4°C and protected from light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), where concentrations of up to 100 mg/mL can be achieved, though this may require ultrasonication.[2] For in vivo studies or cell-based assays, co-solvent systems are often necessary. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of at least 2 mg/mL.[3]
Q4: How can the identity of a this compound standard be confirmed?
A4: The identity of a this compound standard is typically confirmed using a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) confirms the chemical structure. The retention time in a specific High-Performance Liquid Chromatography (HPLC) method should also match that of a previously validated reference standard.
Q5: What is a typical purity specification for a this compound standard?
A5: For use as a reference standard, the purity of this compound should ideally be ≥98%.[4] Purity is most commonly determined by HPLC with UV or Charged Aerosol Detection (CAD).
Quality Control Parameters Summary
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Conforms to the structure of this compound |
| HPLC | Retention time corresponds to a qualified reference standard | |
| Purity | HPLC-UV (210 nm) or HPLC-CAD | ≥98% |
| Water Content | Karl Fischer Titration | ≤ 2.0% |
| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C limits |
| Solubility | Visual Inspection | Soluble in DMSO (e.g., at 100 mg/mL with sonication)[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a representative method for determining the purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., YMC-Pack-ODS-A, 250 x 4.6 mm, 5 µm) is a suitable choice.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid) is effective.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 80:20 methanol:water) to a final concentration of approximately 1 mg/mL.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound | Incorrect sample preparation: The standard may not have dissolved completely. | Ensure complete dissolution of the standard. Use of an ultrasonic bath can aid dissolution. Confirm the correct solvent was used. |
| Injection issue: The autosampler may have malfunctioned. | Perform a manual injection to verify system performance. Check autosampler syringe and injection port for blockages. | |
| Detector issue: The detector lamp may be off or malfunctioning. | Check the detector status and lamp life. Ensure the correct wavelength is set. | |
| Broad or tailing peaks | Column degradation: The column may be contaminated or nearing the end of its lifespan. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH: The pH of the mobile phase may not be optimal for the analyte. | The addition of 0.1% formic acid to the mobile phase helps to improve peak shape for mogrosides.[6] | |
| Sample overload: The injected concentration is too high. | Reduce the concentration of the sample and re-inject. | |
| Drifting retention times | Inadequate column equilibration: The column is not fully equilibrated with the mobile phase. | Equilibrate the column with the initial mobile phase conditions for a sufficient time (at least 10-15 column volumes). |
| Fluctuations in mobile phase composition: The pump is not delivering a consistent mobile phase mixture. | Degas the mobile phases and prime the pumps. Check for leaks in the system. | |
| Temperature fluctuations: The column temperature is not stable. | Use a column oven to maintain a constant temperature. | |
| Ghost peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents. Flush the injector and the entire system. |
| Carryover from a previous injection. | Run a blank injection (solvent only) to check for carryover. Implement a needle wash step in the autosampler method. |
Visualizations
Caption: Workflow for this compound Purity Assessment by HPLC.
Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Mogroside IVe and Mogroside V
For Immediate Release
This comprehensive guide provides a detailed comparison of the bioactive properties of two prominent mogrosides, Mogroside IVe and Mogroside V, derived from the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The guide synthesizes available experimental data on their antioxidant, anti-inflammatory, and anti-cancer activities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of Mogroside IVe and Mogroside V. It is important to note that direct comparative studies for all activities are limited, and the presented data is compiled from various independent studies.
| Bioactivity | Compound | Assay | Test System | Result (IC50/EC50) |
| Antioxidant Activity | Mogroside V | Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence | > 11-oxo-mogroside V (EC50 = 4.79 µg/mL) |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence | > 11-oxo-mogroside V (EC50 = 16.52 µg/mL) | |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence | EC50 = 48.44 µg/mL [1] | |
| Mogroside Extract | DPPH Radical Scavenging | Spectrophotometry | IC50 = 1118.1 µg/mL[2] | |
| Mogroside Extract | ABTS Radical Scavenging | Spectrophotometry | IC50 = 1473.2 µg/mL[2] | |
| Mogroside IVe | - | - | Data not available | |
| Anti-cancer Activity | Mogroside IVe | Cell Viability (MTT Assay) | HT-29 (Colon Cancer) | Dose-dependent inhibition |
| Mogroside IVe | Cell Viability (MTT Assay) | Hep-2 (Throat Cancer) | Dose-dependent inhibition | |
| Mogroside V | Cell Viability (MTT Assay) | PANC-1 (Pancreatic Cancer) | Dose- and time-dependent inhibition |
*Note: The Mogroside Extract (MGE) tested was predominantly composed of Mogroside V (44.52 g/100g ) with a smaller amount of Mogroside IV (0.97 g/100g )[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compound (Mogroside V or IVe dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compound and the positive control.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and control in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound or positive control to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay evaluates the potential of a compound to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, test compound, cell culture medium (e.g., DMEM with 10% FBS), and reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines).
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Anti-cancer Activity Assay (MTT Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: HT-29 (colon cancer), Hep-2 (throat cancer), PANC-1 (pancreatic cancer).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), test compound, and cell culture medium.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the bioactivities of Mogroside IVe and Mogroside V.
Caption: Mogroside IVe anti-cancer signaling pathway.
Caption: Mogroside IVe anti-fibrotic signaling pathway.
Caption: Mogroside V anti-inflammatory signaling pathway.
Caption: Mogroside V anti-cancer signaling pathway.
References
A Comparative Guide to the Analytical Validation of Mogroside IV-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mogroside IV-E, a key sweetening component of Monk Fruit (Siraitia grosvenorii). The following sections detail the performance characteristics of various analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation in a research and development setting.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound is critical for accurate quantification in various matrices, from raw plant material to finished products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. This section compares the validation parameters of two primary methods: HPLC with Ultraviolet (UV) detection and HPLC with tandem Mass Spectrometry (MS/MS).
| Validation Parameter | HPLC-UV | HPLC-MS/MS | Alternative Method: HPLC with Charged Aerosol Detection |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9984[1] | Not explicitly stated, but good linearity is implied. |
| Limit of Detection (LOD) | 7.0 µg/mL[2] | 9.288 ng/mL - 18.159 ng/mL (for various mogrosides)[3] | 1.4 µg/mL[2] |
| Limit of Quantification (LOQ) | 2 µg/mL (with cloud-point extraction)[4] | 96.0 ng/mL (for Mogroside V in plasma)[5][6] | Not explicitly stated, but a 10x S/N ratio was used for determination.[2] |
| Precision (RSD) | Intra-day: < 8.68%Inter-day: < 5.78% (with cloud-point extraction)[4] | Intra-day: < 3.73%Inter-day: < 3.91%[1] | Not explicitly stated. |
| Accuracy (Recovery) | 85.1% - 103.6% (with cloud-point extraction)[4] | 91.22% - 106.58%[1] | Not explicitly stated. |
| Stability (RSD) | Not explicitly stated. | < 3.01% at room temperature for 24 hours[1] | Not explicitly stated. |
| Repeatability (RSD) | Not explicitly stated. | < 3.42%[1] | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are based on established and published methods for this compound analysis.
Method 1: HPLC-ESI-MS/MS for the Simultaneous Quantification of Multiple Mogrosides
This method is highly sensitive and selective, making it suitable for complex matrices and low concentration samples.
1. Sample Preparation:
-
Dried Monk Fruit: Homogenize the sample, mix with a methanol/water solution (80/20, v/v), sonicate, and then filter.[1]
-
Sweetener Samples: Mix with a methanol/water solution (80/20, v/v), sonicate, and filter.[1]
2. Chromatographic Conditions:
-
HPLC System: Agilent Technologies 1260 Series LC system or equivalent.[1]
-
Column: A suitable C18 column (e.g., YMC-Pack-ODS-AMC C18, 5 µm, 250 x 4.6 mm).[7]
-
Mobile Phase: Gradient elution with acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 20 µL.[7]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.[1]
4. Validation Parameters:
-
Linearity: Assessed by generating calibration curves from a mixed standard solution of mogrosides at varying concentrations.[1]
-
Precision: Determined by calculating intra- and inter-day variability of mogroside standards at low, intermediate, and high concentrations.[1]
-
Accuracy: Evaluated through recovery studies by spiking known amounts of standards into samples.[1]
-
Stability: Assessed by analyzing a prepared sample solution at room temperature over a 24-hour period.[1]
-
Repeatability: Determined by analyzing independently prepared solutions of the same sample.[1]
Method 2: HPLC with UV Detection
This method is more accessible and cost-effective than LC-MS/MS, suitable for routine quality control where high sensitivity is not the primary requirement.
1. Sample Preparation (with Micelle-Mediated Cloud-Point Extraction):
-
Mogroside V is extracted and preconcentrated using a nonionic surfactant like isotridecyl poly (ethylene glycol) ether (Genapol® X-080).[4]
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column.[4]
-
Mobile Phase: Gradient elution with acetonitrile and water.[4]
3. Validation Parameters:
-
The validation of this method follows the general principles outlined in the ICH guidelines, assessing linearity, accuracy, precision, specificity, and robustness.[8]
Experimental and Logical Workflows
To visualize the process of method validation and sample analysis, the following diagrams are provided in the DOT language.
Caption: Workflow for the validation of an analytical method.
Caption: General workflow for the analysis of this compound in a sample.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. edqm.eu [edqm.eu]
comparative analysis of Mogroside IV-E content in different monk fruit cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mogroside IV content in various cultivars of monk fruit (Siraitia grosvenorii). The data presented is compiled from scientific studies employing advanced analytical techniques for the quantification of mogrosides. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel therapeutic agents and natural sweeteners.
Quantitative Data Summary
The content of Mogroside IV can vary significantly among different monk fruit cultivars and is also influenced by the fruit's maturity.[1] The following table summarizes the Mogroside IV content found in different batches and cultivars of monk fruit as reported in the literature. It is important to note that the studies primarily refer to "Mogroside IV," and the specific isomer "Mogroside IV-E" is not explicitly differentiated in the quantitative data presented in these publications.
| Cultivar/Batch | Mogroside IV Content (mg/g of dried fruit) | Reference |
| MF3 | Detected (exact value not specified) | [2] |
| MF8 | Detected (exact value not specified) | [2] |
| Other Batches (MF1, MF2, MF4, MF5, MF6, MF7, MF9, MF10) | Not Detected | [2] |
| Cultivars from Guangxi, Guizhou, and Hunan | Quantified (specific values for Mogroside IV across named cultivars not individually tabulated) | [1] |
Note: The study by Luo et al. (2016) indicated that Mogroside IV was only detected in 2 out of 10 batches of monk fruit, suggesting that its presence and concentration can be highly variable.[2] The work by Wang et al. (2019) analyzed cultivars including 'Qingpi' but presented the data graphically across different maturity stages rather than a direct cultivar-to-cultivar comparison table for Mogroside IV.[1]
Experimental Protocols
The quantification of Mogroside IV in monk fruit is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. The following are detailed methodologies based on established scientific literature.
Method 1: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)[2]
1. Sample Preparation:
-
Homogenize dried monk fruit samples.
-
Mix the homogenized sample with a methanol/water solution (80/20, v/v).
-
Perform ultrasound-assisted extraction.
-
Filter the resulting extract to obtain the sample solution for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent Technologies 1260 Series LC system.
-
Column: Agilent Poroshell 120 SB C18.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).
-
Flow Rate: 0.25 mL/min.
-
Elution Gradient: A gradient elution is used to achieve optimal separation of the eight major mogrosides within a 10-minute analysis time.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Detection: The [M-H]⁻ ion is measured for each mogroside.
-
Quantification: Based on calibration curves generated from mixed standard solutions of the eight mogrosides at varying concentrations.
Method 2: High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS)[1]
1. Sample Preparation:
-
Freeze-dry fresh monk fruit samples and grind them into a powder.
-
Accurately weigh 0.1 g of the powdered sample.
-
Add 10 mL of 80% methanol-water (v/v).
-
Perform ultrasonic extraction for 30 minutes (300 W, 40 kHz).
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 μm membrane to obtain the test solution.
2. Chromatographic Conditions:
-
LC System: Agilent 1290 LC system.
-
Column: Agilent Zorbax RRHD SB-C18 column (1.8 µm; 2.1 × 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0 to 3 minutes: 15% to 21% B
-
3 to 10 minutes: 21% to 24% B
-
17 to 20 minutes: 24% to 40% B
-
20 to 21 minutes: 40% to 15% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for the quantification of individual mogrosides. The precursor and product ions, fragmentor voltage, and collision energy are optimized for each standard.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Mogroside IV content in monk fruit samples.
Caption: Workflow for Mogroside IV analysis in monk fruit.
References
In Vitro Metabolism of Mogrosides: A Comparative Analysis of Mogroside IV-E and Other Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolism of various mogrosides, with a specific focus on Mogroside IV-E in relation to other prominent members of this class of natural sweeteners, including Mogroside V, Siamenoside I, and Mogroside IIIe. The information presented is collated from multiple studies employing various in vitro models to elucidate the metabolic fate of these compounds.
Introduction to Mogroside Metabolism
Mogrosides are triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit) and are recognized for their intense sweetness without contributing caloric value[1]. The metabolic fate of these compounds is of significant interest for safety assessment and understanding their potential bioactivity. Pharmacokinetic studies suggest that parent mogrosides undergo minimal systemic absorption.[2][3][4][5] Instead, they are primarily metabolized by digestive enzymes and intestinal microflora.[2][3][4][5][6] The consensus from in vitro studies is that various mogrosides, despite differences in the number and linkage of glucose units, are metabolized to a common terminal aglycone, mogrol.[2][3][4][5]
Comparative In Vitro Metabolic Pathways
The primary metabolic pathway for mogrosides in vitro is sequential deglycosylation, mediated by human intestinal bacteria.[2][4][7][8] This process involves the stepwise removal of glucose units from the parent mogroside until the aglycone, mogrol, is formed.[2][7]
Mogroside V, the most abundant mogroside in monk fruit extract, serves as a key example.[2][3] Its metabolism has been studied in human intestinal bacteria incubation systems, where it is biotransformed into a series of intermediate metabolites, including this compound, Siamenoside I, Mogroside IIIe, Mogroside IIIA1, and Mogroside IIA, before ultimately being converted to mogrol.[4] In addition to deglycosylation, other metabolic reactions such as hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation have been identified for Mogroside V in vitro.[4][8]
Similarly, studies on Mogroside III have shown its conversion to Mogroside II(A1) and mogrol by human intestinal bacteria.[7] A comparative study using pooled human intestinal fecal homogenates demonstrated that Mogroside V, Mogroside IIIe, Siamenoside I, and Isomogroside V are all metabolized to mogrol within 24 hours, indicating a shared metabolic fate.[2][3][4][5] While the end product is the same, there can be differences in the initial rate of deglycosylation, particularly at higher concentrations of the parent mogroside.[2][3]
This compound, therefore, is a key intermediate in the metabolic cascade of more complex mogrosides like Mogroside V.[4] Its own metabolism would involve the further loss of its glucose moieties to form lower glucosylated mogrosides and finally mogrol.
Summary of In Vitro Metabolism Data
| Mogroside Tested | In Vitro Model | Major Metabolic Reaction(s) | Key Metabolites Identified | Reference |
| Mogroside V | Human Intestinal Bacteria | Deglycosylation, Hydroxylation, Dehydrogenation, Isomerization, Glucosylation, Methylation | Siamenoside I, this compound, Mogroside IIIe, Mogroside IIIA1, Mogroside IIA, Mogrol | [4][8] |
| Mogroside V | Human Fecal Homogenate | Deglycosylation | Mogrol | [2][3] |
| Siamenoside I | Human Fecal Homogenate | Deglycosylation | Mogrol | [2][3] |
| This compound | Human Intestinal Bacteria (as metabolite of Mogroside V) | Deglycosylation | Mogroside IIIe, Lower Glucosylated Mogrosides, Mogrol | [4] |
| Mogroside IIIe | Human Fecal Homogenate | Deglycosylation | Mogrol | [2][3] |
| Isomogroside V | Human Fecal Homogenate | Deglycosylation | Mogrol | [2][3] |
| Mogroside III | Human Intestinal Bacteria | Deglycosylation | Mogroside II(A1), Mogrol | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the in vitro metabolism studies of mogrosides.
In Vitro Metabolism with Human Intestinal Fecal Homogenates
This model is used to simulate the metabolic activity of the entire gut microbiota.
-
Preparation of Homogenates: Fecal samples are collected from healthy human donors. The samples are pooled and homogenized in a buffered salt solution under anaerobic conditions to create a fecal homogenate (HFH).[2][3]
-
Incubation: Individual mogrosides (e.g., Mogroside V, Siamenoside I, Mogroside IIIe) are incubated with the prepared HFH at two different concentrations.[2][3] The incubation is carried out in an anaerobic environment at 37°C for a period of up to 48 hours.[2][3][7]
-
Sample Analysis: Aliquots are taken at various time points (e.g., 0, 4, 8, 24, 48 hours). The reactions are quenched, and the samples are processed (e.g., by protein precipitation followed by centrifugation). The supernatant is then analyzed for the disappearance of the parent mogroside and the appearance of metabolites.[2]
-
Analytical Method: The concentrations of mogrosides and their metabolites are typically quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3]
In Vitro Metabolism with Human Intestinal Bacteria Culture
This method focuses on the biotransformation capabilities of cultured intestinal bacteria.
-
Bacterial Culture: Crude enzymes from human intestinal bacteria are prepared, or specific bacterial strains are cultured under anaerobic conditions.[7]
-
Incubation: The target mogroside (e.g., Mogroside III or V) is added to the bacterial culture or enzyme preparation and incubated at 37°C under anaerobic conditions.[7][8]
-
Metabolite Isolation and Identification: After incubation, the biotransformation products are isolated and purified, often using techniques like silica gel column chromatography.[7] The structures of the metabolites are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8]
Conclusion
The in vitro metabolism of this compound is intrinsically linked to that of other, more complex mogrosides, as it represents a key step in their shared metabolic pathway. The collective evidence from studies using human intestinal bacteria and fecal homogenates strongly indicates that mogrosides, regardless of their initial structure, are progressively deglycosylated by the gut microbiota to a common terminal metabolite, mogrol.[2][3][4][5] This understanding of a common metabolic fate is crucial for regulatory bodies and supports a group-based safety assessment for various mogrosides.[2][3][4] Future research may further elucidate the specific enzymes responsible for each deglycosylation step and the potential bioactivity of the intermediate metabolites.
References
- 1. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Mogroside IV-E and its Aglycone, Mogrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Mogroside IV-E, a triterpenoid glycoside from the monk fruit (Siraitia grosvenorii), and its aglycone, mogrol. While a direct, head-to-head comparative study under identical experimental conditions is not available in the current literature, this document synthesizes available data from independent studies to offer insights into their individual cytotoxic profiles and mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of mogrol. It is important to note that these values were obtained from different studies using different cancer cell lines, and therefore, do not allow for a direct comparison of potency. To date, specific IC50 values for this compound have not been reported in the reviewed literature.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Mogrol | A549 (Human lung carcinoma) | CCK-8 | 27.78 ± 0.98 | [1] |
| Mogrol | CNE1 (Human nasopharyngeal carcinoma) | MTT | ~80-90 | [2] |
| Mogrol | K562 (Human chronic myelogenous leukemia) | MTT | Dose-dependent inhibition (0.1-250 µM) | [1] |
Note: The absence of IC50 values for this compound in the reviewed literature prevents a direct quantitative comparison with mogrol. One study indicated that Mogroside I E, another mogroside, showed inhibitory activity against HL-60 cells, while mogrol and several other mogrosides did not.[3] This suggests that the glycosidic moieties may play a role in the cytotoxic activity of some mogrosides, though this has not been demonstrated for this compound.
Experimental Protocols
Cell Viability and Proliferation Assays
MTT Assay (for this compound and Mogrol):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HT-29, Hep-2 for this compound; K562 for mogrol) are seeded in 96-well plates at a specific density (typically 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or mogrol (e.g., 0-250 µM) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
CCK-8 Assay (for Mogrol):
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding and Treatment: Similar to the MTT assay, A549 cells are seeded in 96-well plates and treated with various concentrations of mogrol.
-
CCK-8 Reagent Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
Apoptosis Assays
Hoechst 33258 Staining (for Mogrol):
This staining method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Treatment: K562 cells are treated with mogrol for 24 hours.
-
Staining: The cells are then stained with Hoechst 33258.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Annexin V-FITC/PI Double Staining (for Mogrol):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: K562 cells are treated with various concentrations of mogrol for 24 hours.
-
Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound
Studies on colorectal (HT-29) and laryngeal (Hep-2) cancer cells have shown that this compound induces apoptosis and inhibits proliferation by modulating the following signaling molecules:[4][5]
-
p53: Upregulation of this tumor suppressor protein.
-
p-ERK1/2: Downregulation of the phosphorylated form of extracellular signal-regulated kinase 1/2.
-
MMP-9: Downregulation of matrix metallopeptidase 9, an enzyme involved in cancer cell invasion and metastasis.
Caption: Signaling pathway of this compound induced cytotoxicity.
Mogrol
Mogrol has been shown to induce cytotoxicity through multiple signaling pathways, primarily in leukemia and lung cancer cells.[1][6] A key mechanism is the activation of AMP-activated protein kinase (AMPK), which leads to autophagic cell death.[1][6] Additionally, mogrol can induce apoptosis and cell cycle arrest through the p53 pathway and by inhibiting the ERK and STAT3 signaling pathways.[6]
Caption: Overview of mogrol's cytotoxic signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the cytotoxicity of this compound and mogrol.
Caption: General experimental workflow for cytotoxicity comparison.
Conclusion
The available evidence suggests that both this compound and its aglycone, mogrol, possess cytotoxic and antiproliferative properties against various cancer cell lines. Mogrol appears to be a potent inducer of apoptosis and autophagy, with its mechanism of action involving the modulation of key signaling pathways such as AMPK, p53, ERK, and STAT3. This compound has also been shown to induce apoptosis, albeit through a partially different signaling cascade involving p53 and p-ERK1/2.
A significant observation from multiple studies is that mogrosides are often metabolized to mogrol in vivo, suggesting that mogrol may be the primary bioactive compound responsible for the pharmacological effects of mogroside consumption.[1][7][8][9][10]
However, the lack of direct comparative studies, particularly those reporting IC50 values for both compounds under the same conditions, makes it challenging to definitively conclude which compound is more cytotoxic. Future research should focus on conducting such head-to-head comparisons to provide a clearer understanding of their relative potencies and therapeutic potential in oncology.
References
- 1. RETRACTED: Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi-res.com [mdpi-res.com]
- 8. researchgate.net [researchgate.net]
- 9. 11-epi-Mogroside V [benchchem.com]
- 10. scivisionpub.com [scivisionpub.com]
A Researcher's Guide to Assessing Mogroside IV-E Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential cross-reactivity of Mogroside IV-E in immunoassays designed for other structurally related mogrosides, such as Mogroside V. Due to the high structural similarity among mogroside congeners, the potential for an antibody to bind to multiple, structurally similar molecules is a critical consideration in immunoassay development. This guide offers a comprehensive overview of the principles of cross-reactivity, detailed experimental protocols to assess it, and a template for data presentation.
Understanding Mogroside Cross-Reactivity
Mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii), are triterpenoid glycosides. They share a common aglycone backbone, mogrol, and differ in the number and linkage of glucose units attached to this core structure. This compound and Mogroside V, for example, possess the same mogrol core but differ in their glycosylation patterns. This structural resemblance is the underlying reason for potential antibody cross-reactivity in immunoassays.
In the context of an immunoassay developed for a specific mogroside (the "target analyte"), cross-reactivity occurs when the antibody also binds to other, non-target mogrosides (the "cross-reactants") present in the sample. This can lead to inaccurate quantification, yielding either falsely elevated or, in some competitive assay formats, falsely decreased results. Therefore, characterizing the cross-reactivity of key potential interferents like this compound is a crucial validation step in the development of a specific and reliable mogroside immunoassay.
Comparative Data on Mogroside Cross-Reactivity
In a hypothetical competitive ELISA designed for Mogroside V, the cross-reactivity of this compound would be determined by comparing the concentration of this compound required to cause a 50% reduction in signal (IC50) to the IC50 of Mogroside V.
Table 1: Template for Recording Cross-Reactivity of this compound in a Competitive Immunoassay for Mogroside V
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Mogroside V | [Enter experimental value] | 100% (by definition) |
| This compound | [Enter experimental value] | [Calculate using formula below] |
| Other Mogrosides | [Enter experimental value] | [Calculate using formula below] |
Calculation of Percent Cross-Reactivity:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for quantifying small molecules like mogrosides and assessing cross-reactivity.
Protocol for Competitive ELISA to Determine this compound Cross-Reactivity
1. Reagents and Materials:
-
Microtiter plate (96-well)
-
Target Analyte (e.g., Mogroside V) standard
-
Potential Cross-Reactant (this compound)
-
Coating Antigen (e.g., Mogroside V conjugated to a carrier protein like BSA)
-
Primary Antibody (specific to the target analyte)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactant (this compound).
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solutions and wash the plate 3 times with wash buffer.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target analyte and this compound.
-
Determine the IC50 value for each compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula provided above.
Visualizing Concepts and Workflows
To aid in the understanding of the principles and procedures, the following diagrams have been generated.
Mechanism of cross-reactivity in a competitive immunoassay.
A Comparative Analysis of the Anti-Proliferative Effects of Mogrosides on Cancer Cells
For Immediate Release
A comprehensive review of current research reveals the varying anti-proliferative capabilities of different mogrosides, natural sweeteners derived from the monk fruit (Siraitia grosvenorii). This guide synthesizes experimental data on the efficacy of Mogroside V, Mogroside IVe, Siamenoside I, and their aglycone precursor, Mogrol, against various cancer cell lines, providing valuable insights for researchers and drug development professionals.
Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant attention for their potential therapeutic properties, including their anti-cancer activities. This report provides a comparative analysis of the anti-proliferative effects of key mogrosides, highlighting their differential efficacy and underlying mechanisms of action.
Quantitative Comparison of Anti-Proliferative Effects
The anti-proliferative activity of mogrosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for different mogrosides against a range of cancer cell lines.
| Mogroside/Aglycone | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Mogrol | A549 | Human Lung Carcinoma | 27.78 ± 0.98 | [1] |
| K562 | Human Myelogenous Leukemia | Dose-dependent inhibition | [1] | |
| Mogroside V | PANC-1 | Human Pancreatic Carcinoma | Dose- and time-dependent inhibition | [2][3] |
| U937 | Human Histiocytic Lymphoma | Dose- and time-dependent inhibition | [2] | |
| A549 | Human Lung Carcinoma | Dose- and time-dependent inhibition | [2] | |
| Mogroside IVe | HT-29 | Human Colorectal Adenocarcinoma | Dose-dependent inhibition | |
| Hep-2 | Human Laryngeal Carcinoma | Dose-dependent inhibition | ||
| Siamenoside I | - | - | Data not available |
Note: While several studies demonstrate the dose-dependent anti-proliferative effects of Mogroside V and Mogroside IVe, specific IC50 values were not consistently reported in the reviewed literature.
Experimental Protocols
The evaluation of the anti-proliferative effects of mogrosides predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the mogroside being tested. A control group with no mogroside treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[4]
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[4] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways Modulated by Mogrosides
The anti-proliferative effects of mogrosides are mediated through the modulation of various intracellular signaling pathways that are crucial for cancer cell growth and survival.
Mogrol: Targeting ERK and STAT3 Pathways
Mogrol has been shown to exert its anti-leukemic effects by inhibiting the Raf/MEK/ERK and the STAT3 signaling pathways.[1][5] Inhibition of these pathways leads to the suppression of anti-apoptotic proteins like Bcl-2 and the upregulation of cell cycle inhibitors such as p21, ultimately resulting in apoptosis and G0/G1 cell cycle arrest in K562 leukemia cells.[5]
Mogrol inhibits the phosphorylation of ERK and STAT3, leading to apoptosis and cell cycle arrest.
Mogroside V: Modulating the STAT3 Pathway in Pancreatic Cancer
In pancreatic cancer cells (PANC-1), Mogroside V has been found to inhibit cell proliferation and induce apoptosis, partly through the regulation of the STAT3 signaling pathway.[2] This involves the downregulation of downstream targets of STAT3 that promote cell proliferation (CCND1, CCNE1, and CDK2) and the upregulation of cell cycle inhibitors (CDKN1A and CDKN1B).[4]
Mogroside V inhibits the STAT3 pathway, affecting genes that regulate cell proliferation and the cell cycle.
Mogroside IVe: Involvement of ERK and p53 Pathways
Research on colorectal (HT-29) and laryngeal (Hep-2) cancer cells has indicated that Mogroside IVe's anti-proliferative activity is associated with the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and matrix metallopeptidase 9 (MMP-9), alongside the upregulation of the tumor suppressor protein p53.
Mogroside IVe modulates the ERK and p53 signaling pathways to inhibit cell proliferation and induce apoptosis.
Conclusion
The available data indicates that different mogrosides exhibit varying degrees of anti-proliferative activity against a range of cancer cell lines. Mogrol, the aglycone of mogrosides, demonstrates potent activity with a defined IC50 value against lung cancer cells and clear mechanisms of action in leukemia cells. While Mogroside V and Mogroside IVe also show promising dose-dependent inhibitory effects, further research is required to establish their specific IC50 values across a broader spectrum of cancer cell types. Currently, there is a lack of publicly available data on the anti-proliferative effects of Siamenoside I. The differential activities of these compounds are attributed to their distinct interactions with key signaling pathways, primarily the STAT3 and ERK pathways. This comparative guide underscores the potential of mogrosides as a source for novel anti-cancer agents and highlights the need for continued investigation to fully elucidate their therapeutic potential.
Experimental Workflow
A typical workflow for assessing the anti-proliferative effects of mogrosides using the MTT assay.
References
- 1. Mogrol represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mogrol represents a novel leukemia therapeutic, via ERK and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mogroside IV-E and Steviol Glycosides for Researchers and Drug Development Professionals
An objective guide to the performance, characteristics, and underlying mechanisms of two leading natural high-intensity sweeteners.
In the ever-evolving landscape of pharmaceutical formulation and functional food development, the demand for natural, non-caloric sweeteners with potential therapeutic benefits is paramount. Among the frontrunners are mogrosides, derived from the monk fruit (Siraitia grosvenorii), and steviol glycosides, extracted from the stevia plant (Stevia rebaudiana). This guide provides a detailed, head-to-head comparison of a specific mogroside, Mogroside IV-E, and the broader class of steviol glycosides, tailored for researchers, scientists, and drug development professionals. The following sections delve into their chemical structures, sweetness profiles, metabolic fates, and pharmacological activities, supported by experimental data and detailed methodologies.
Chemical Structure: A Tale of Two Terpenoids
At their core, both this compound and steviol glycosides are terpenoid glycosides, meaning they consist of a non-sugar aglycone (the terpenoid) linked to sugar moieties. However, their fundamental structures differ significantly, influencing their physical and biological properties.
This compound belongs to the cucurbitane family of triterpenoids. Its aglycone is mogrol, a tetracyclic triterpenoid. The sweetness and other properties of different mogrosides are determined by the number and type of glucose units attached to the mogrol backbone.[1]
Steviol glycosides are diterpenoid glycosides built upon the aglycone steviol.[1] The diversity of steviol glycosides, such as Stevioside and Rebaudioside A, arises from the arrangement of glucose and other sugar residues on the steviol core.[2]
Sweetness Profile: A Quantitative Comparison
The primary allure of these compounds lies in their intense sweetness without the caloric load of sucrose. Their sweetness potency is a critical parameter for formulation.
| Compound | Sweetness Potency (relative to sucrose) | Key Taste Characteristics |
| This compound | ~250-425 times | Clean sweet taste, may have a slightly slower onset of sweetness compared to sucrose. |
| Mogroside V | ~250-425 times[3] | Often considered to have a more favorable taste profile with less bitterness than some steviol glycosides.[4] |
| Siamenoside I | ~563 times[5] | One of the sweetest mogrosides. |
| Stevioside | ~100-270 times[1] | Can exhibit a bitter or licorice-like aftertaste at high concentrations.[2] |
| Rebaudioside A | ~150-320 times[1] | Generally considered to have a better taste profile than stevioside with less bitterness.[4] |
| Rebaudioside M | High | Often highlighted for its sugar-like taste profile. |
Metabolism and Pharmacokinetics: A Convergent Fate
Despite their structural differences, this compound and steviol glycosides share a similar metabolic pathway in humans, a crucial factor for their safety profile as non-caloric sweeteners.
Neither mogrosides nor steviol glycosides are readily absorbed in the upper gastrointestinal tract.[1] They pass intact to the colon, where gut microbiota play a pivotal role in their metabolism.[1] The gut bacteria hydrolyze the glycosidic bonds, cleaving off the sugar units and liberating the respective aglycones: mogrol from mogrosides and steviol from steviol glycosides.[1]
The liberated aglycones, mogrol and steviol, are then absorbed into the bloodstream. In the liver, they undergo phase II metabolism, primarily glucuronidation, to form conjugates like mogrol glucuronide and steviol glucuronide.[1] These water-soluble conjugates are then efficiently excreted, primarily through urine.[1] This metabolic route ensures that neither the parent glycosides nor their aglycones accumulate in the body.[1]
Metabolic Pathway of Mogrosides and Steviol Glycosides
Caption: Metabolic pathways of mogrosides and steviol glycosides.
Pharmacological Effects and Signaling Pathways
Beyond their role as sweeteners, both mogrosides and steviol glycosides have garnered interest for their potential pharmacological activities. These effects are often attributed to their aglycones and their influence on various cellular signaling pathways.
This compound and Related Mogrosides
Mogrosides, including this compound, have demonstrated a range of biological activities in preclinical studies. These include antioxidant, anti-inflammatory, and anti-cancer effects.[5][6]
-
Anti-inflammatory Effects: Mogrosides have been shown to exert anti-inflammatory effects by inhibiting the expression of key inflammatory genes.[6] Mogroside IIIE, a related compound, has been found to alleviate high glucose-induced inflammation in podocytes by activating the AMPK/SIRT1 signaling pathway.[7]
-
Anticancer Activity: Studies have indicated that this compound can induce apoptosis in colorectal and laryngeal cancer cells by upregulating p53 and downregulating p-ERK1 and MMP-9.[6]
-
Metabolic Regulation: Mogrosides have shown potential in regulating blood sugar and lipid levels.[6]
Signaling Pathways Modulated by Mogrosides
Caption: Key signaling pathways modulated by mogrosides.
Steviol Glycosides
Steviol glycosides have been extensively studied for their therapeutic potential, particularly in the context of metabolic disorders.
-
Antihyperglycemic Effects: Stevioside has been shown to exert dose-dependent hypoglycemic activity and reduce insulin resistance in diabetic rat models.[2]
-
Anticancer Properties: In vitro and in vivo studies have suggested that stevioside and its aglycone, steviol, possess anticancer properties. Steviol has been shown to inhibit DNA synthesis and induce mitochondrial apoptosis in human colon carcinoma cells.[2]
-
Anti-inflammatory and Antioxidant Activities: Steviol glycosides have demonstrated anti-inflammatory and antioxidant effects in various experimental models.[2]
Signaling Pathways Modulated by Steviol Glycosides
Caption: Key signaling pathways modulated by steviol glycosides.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following section outlines typical experimental methodologies for the extraction and analysis of mogrosides and steviol glycosides.
Extraction of Mogrosides from Siraitia grosvenorii
Objective: To extract mogrosides from the fruit of Siraitia grosvenorii.
Methodology:
-
Sample Preparation: Fresh or dried fruits of Siraitia grosvenorii are crushed.
-
Hot Water Extraction: The crushed fruit material is boiled in water (typically at 100°C for 1 hour, repeated three times).[8]
-
Filtration: The resulting extract is filtered to remove solid plant material.
-
Purification: The filtrate is passed through a macroporous adsorbent resin column (e.g., D101) to capture the mogrosides.[8]
-
Elution: The mogrosides are eluted from the resin using a gradient of ethanol in water (e.g., 50-80% ethanol).[8]
-
Further Purification (Optional): The eluted fraction can be further purified using reverse-phase column chromatography (e.g., ODS) to isolate specific mogrosides like this compound.[8]
Extraction of Steviol Glycosides from Stevia rebaudiana
Objective: To extract steviol glycosides from the leaves of Stevia rebaudiana.
Methodology:
-
Sample Preparation: Dried leaves of Stevia rebaudiana are powdered.
-
Solvent Extraction: The powdered leaves are extracted with a suitable solvent. Common methods include:
-
Clarification: The crude extract is clarified to remove pigments and other impurities, often through precipitation or filtration.
-
Purification: The clarified extract is typically passed through a series of ion-exchange and adsorbent resins to purify the steviol glycosides.
-
Crystallization: Individual steviol glycosides, such as Rebaudioside A, can be isolated through crystallization from a supersaturated solution.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify individual mogrosides or steviol glycosides in an extract.
Typical HPLC Conditions for Mogrosides:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[10]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical isocratic mobile phase is a mixture of acetonitrile and water (22:78, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 32°C.[10]
-
Detection: UV detection at 203 nm.[10]
-
Injection Volume: 10 µL.[10]
Typical HPLC Conditions for Steviol Glycosides:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) in a ratio of 32:68 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 50°C.[11]
-
Detection: UV detection at 210 nm.[11]
-
Injection Volume: 20 µL.[11]
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Conclusion
Both this compound and steviol glycosides present compelling attributes as natural, non-caloric sweeteners for the pharmaceutical and food industries. While they share a similar metabolic fate, their distinct chemical structures give rise to nuanced differences in their sweetness profiles and pharmacological activities. Steviol glycosides are more extensively studied, with a wealth of data on their various biological effects. Mogrosides, particularly this compound, are emerging as promising alternatives with a clean taste profile and their own unique set of potential health benefits.
For researchers and drug development professionals, the choice between these sweeteners will depend on the specific application, desired taste profile, and potential for synergistic therapeutic effects. The experimental protocols provided herein offer a foundation for further investigation and direct comparison, enabling informed decisions in formulation and development. As research continues to uncover the full potential of these natural compounds, they are poised to play an increasingly significant role in the future of health and wellness.
References
- 1. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. mdpi.com [mdpi.com]
- 11. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Potential of Mogroside IV-E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent, natural antioxidants has led to a growing interest in various plant-derived compounds. Among these, Mogroside IV-E, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), has been recognized for its potential health benefits, including antioxidant activities.[1][2][3] This guide provides a comparative analysis of the antioxidant capacity of mogrosides, based on available scientific data from standard in-vitro assays, to aid in research and development.
Comparative Antioxidant Activity of Mogroside Extract
The antioxidant capacity of a Mogroside Extract (MGE) has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals), are compared with standard antioxidants, Ascorbic Acid and Trolox.
| Compound/Extract | Assay | IC50 (µg/mL) |
| Mogroside Extract (MGE) | DPPH | 1118.1[4][5] |
| ABTS | 1473.2[4][5] | |
| Ascorbic Acid (Standard) | DPPH | 9.6[4][5] |
| Trolox (Standard) | ABTS | 47.9[4][5] |
Lower IC50 values indicate higher antioxidant activity.
Based on this data, the mogroside extract demonstrated moderate radical scavenging activity in both DPPH and ABTS assays.[4][5] However, its potency is considerably lower than that of the standard antioxidants, Ascorbic Acid and Trolox.[4][5] It is plausible that the antioxidant effects are attributable to the mixture of mogrosides present in the extract.[4] Studies on other specific mogrosides, such as Mogroside V, have also indicated notable antioxidant and reactive oxygen species (ROS) scavenging abilities.[6][7][8]
Experimental Protocols for Standard Antioxidant Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Reaction Mixture: Add a specific volume of the test sample (this compound solution at various concentrations) to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (without the sample). The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: The test sample is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The scavenging capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[9][10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Reaction: A small volume of the test sample is mixed with the freshly prepared FRAP reagent.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of FeSO₄. The results are typically expressed as Fe²⁺ equivalents.
Workflow for In-Vitro Antioxidant Capacity Assessment
The following diagram illustrates a generalized workflow for determining the antioxidant capacity of a test compound like this compound using standard assays.
Caption: General workflow for assessing in-vitro antioxidant capacity.
Conclusion
While this compound is acknowledged as a compound with antioxidant potential, there is a clear gap in the literature regarding its specific activity in standard antioxidant assays when in a purified form. The available data on a mogroside extract suggests moderate antioxidant activity, though significantly less potent than common standards like ascorbic acid and Trolox. Further research focusing on the isolated this compound is essential to accurately quantify its antioxidant capacity and to fully understand its potential role in drug development and as a functional food ingredient. The provided protocols and workflow serve as a foundational guide for researchers aiming to undertake such investigations.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Validating the Anti-inflammatory Activity of Mogroside IV-E: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental validation of the anti-inflammatory properties of Mogroside IV-E, a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (Monk Fruit). The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its activity across various cell lines, detailed experimental protocols, and a review of the underlying molecular mechanisms. While direct studies on this compound are emerging, this guide draws upon the broader research conducted on closely related mogrosides to present a complete picture of their therapeutic potential.
Data Presentation: Comparative Efficacy of Mogrosides
The anti-inflammatory effects of mogrosides have been evaluated in several cell line models, typically by inducing an inflammatory response with agents like lipopolysaccharide (LPS) and then measuring the reduction in key inflammatory mediators. The data below summarizes key findings from studies on various mogrosides, providing a benchmark for evaluating this compound.
Table 1: Summary of Anti-inflammatory Activity of Mogrosides in Various Cell Lines
| Mogroside Type | Cell Line | Inflammatory Stimulus | Key Findings |
| Mogroside V | BV-2 (Microglia) | Lipopolysaccharide (LPS) | Dose-dependently inhibited the production of TNF-α, IL-1β, IL-6, IL-18, COX-2, and iNOS. Suppressed the TLR4/MyD88/NF-κB and MAPK signaling pathways.[1] |
| Mogrosides (General) | RAW 264.7 (Macrophages) | Lipopolysaccharide (LPS) | Down-regulated the expression of inflammatory genes iNOS, COX-2, and IL-6.[2][3] |
| Mogroside II-E | AR42J (Pancreatic Acinar) | Cerulein + LPS | Decreased the activity of digestive enzymes trypsin and cathepsin B, and significantly reduced the release of the cytokine IL-9.[4] |
| Mogroside V | Porcine Alveolar Macrophages | Fine Particulate Matter (PM2.5) | Mitigated inflammatory responses by suppressing the production of pro-inflammatory cytokines.[5] |
| This compound | HT-29 (Colorectal Cancer), Hep-2 (Laryngeal Cancer) | N/A (Anti-proliferative study) | Inhibited cancer cell proliferation by downregulating p-ERK1, a key component of the MAPK pathway.[6] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Markers by Mogrosides
| Mogroside Type | Cell Line | Marker | Concentration | % Inhibition / Effect |
| Mogroside V | BV-2 | iNOS, COX-2, HMGB1 | 25 µM | Significant, dose-dependent reduction in protein expression.[1] |
| Mogroside V | BV-2 | TNF-α, IL-1β, IL-18, IL-6 | 25 µM | Dramatically decreased protein expression.[1] |
| Mogroside II-E | AR42J | Trypsin Activity | 5, 10, 20 µM | Dose-dependent inhibition of cerulein + LPS-induced activity.[4] |
| Mogroside II-E | AR42J | Cathepsin B Activity | 5, 10, 20 µM | Dose-dependent inhibition of cerulein + LPS-induced activity.[4] |
Key Signaling Pathways in Mogroside-Mediated Anti-inflammation
Mogrosides exert their anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are major regulators of pro-inflammatory gene expression.
NF-κB and MAPK Signaling Pathways
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on the cell surface of immune cells like macrophages, triggering a cascade that activates both the NF-κB and MAPK pathways.[1][7] This leads to the transcription and release of numerous pro-inflammatory mediators. Studies on Mogroside V demonstrate that it can suppress the activation of TLR4 and its downstream adapter protein MyD88.[1] This action blocks the subsequent phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1][8] The inhibition of these pathways prevents the translocation of transcription factors like NF-κB (p65) to the nucleus, thereby down-regulating the expression of genes for iNOS, COX-2, TNF-α, and various interleukins.[1][2]
References
- 1. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Mogroside IV-E
Essential Safety and Handling Guide for Mogroside IV-E
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of this compound, a triterpenoid glycoside utilized as a non-sugar sweetener. Adherence to these guidelines is essential to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to prevent potential irritation and exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] | Prevents skin contact and potential irritation. Gloves must be inspected before use.[2] |
| Eye Protection | Use appropriate protective eyeglasses or chemical safety goggles.[1] | Protects against dust particles and potential eye irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially where dust formation is possible.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] | Minimizes inhalation of airborne particles which may cause respiratory tract irritation.[2] |
| Body Protection | Wear a lab coat or other suitable protective clothing.[1] | Provides an additional barrier against skin exposure.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2][3]
-
Recommended storage temperatures can vary; for long-term stability as a powder, -20°C is suggested.[4] For solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is advised, protected from light.[5]
2. Preparation for Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Before handling, ensure all required PPE is correctly worn.
3. Weighing and Solution Preparation:
-
Handle the solid material carefully to minimize dust generation.
-
If preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
This compound is soluble in solvents such as DMSO.[4]
4. Handling During Experimentation:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
5. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Avoid breathing dust.[2]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[2]
-
Clean the spill area thoroughly with a suitable cleaning agent.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound by offering it to a licensed, professional waste disposal company.[2] Do not dispose of it down the drain.[2]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable federal, state, and local regulations.[2] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of immediately.[2]
-
Containers: Keep the material in suitable, closed containers for disposal.[2]
IV. Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Wash off with soap and plenty of water.[2] Remove any contaminated clothing. |
| Eye Contact | Flush eyes with water as a precaution for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] May be harmful if swallowed; consult a physician.[2] |
This compound Handling Workflow
The following diagram outlines the logical progression for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
